Neratinib Maleate
Description
Properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)but-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29ClN6O3.C4H4O4/c1-4-39-28-16-25-23(15-26(28)36-29(38)9-7-13-37(2)3)30(20(17-32)18-34-25)35-21-10-11-27(24(31)14-21)40-19-22-8-5-6-12-33-22;5-3(6)1-2-4(7)8/h5-12,14-16,18H,4,13,19H2,1-3H3,(H,34,35)(H,36,38);1-2H,(H,5,6)(H,7,8)/b9-7+;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZCUHNJXSIJIM-MEBGWEOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CCN(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/CN(C)C.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33ClN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801027861 | |
| Record name | Neratinib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
673.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915942-22-2 | |
| Record name | Neratinib maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915942222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neratinib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801027861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E)-N-(4-(3-chloro-4-(pyrid-2-ylmethoxy)phenylamino)-3-cyano-7-ethoxyquinolin-6-yl)-4-(dimethylamino)but-2-enamide maleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NERATINIB MALEATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RM7XY23ZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Irreversible pan-HER inhibitor neratinib preclinical data
An In-Depth Technical Guide to the Preclinical Data of Neratinib, an Irreversible Pan-HER Inhibitor
Introduction
Neratinib (formerly HKI-272) is an orally available, potent, irreversible tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2][3] Unlike reversible inhibitors, neratinib forms a covalent bond with a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.[4][5] This irreversible binding results in the downregulation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation and survival.[1][4] This guide provides a comprehensive overview of the preclinical data for neratinib, focusing on its mechanism of action, efficacy in various models, and the experimental protocols used for its evaluation.
Mechanism of Action and Signaling Pathway Inhibition
Neratinib exerts its anti-tumor effects by irreversibly inhibiting the tyrosine kinase activity of EGFR, HER2, and HER4.[1] This covalent binding prevents receptor autophosphorylation and subsequently blocks the activation of key downstream signaling cascades implicated in tumor growth and progression.[5][6] The primary pathways affected are the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways.[4][5] Inhibition of these pathways leads to cell cycle arrest, primarily at the G1-S phase, and induction of apoptosis.[1][7] Neratinib's mechanism involves the downregulation of cyclin D1 and the induction of the cell cycle inhibitor p27.[4][8]
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 3. drugs.com [drugs.com]
- 4. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Neratinib Maleate: A Deep Dive into PI3K/AKT Signaling Pathway Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Neratinib maleate, an irreversible pan-HER tyrosine kinase inhibitor, has emerged as a critical therapeutic agent in the management of HER2-positive breast cancer. Its efficacy is intrinsically linked to its ability to potently inhibit the phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade, a central pathway in cell proliferation, survival, and therapeutic resistance. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning neratinib's inhibition of the PI3K/AKT pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling events and experimental workflows.
Introduction: The PI3K/AKT Pathway in Oncology
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN, is a frequent event in a multitude of cancers, including breast cancer.[4][5][6] Constitutive activation of the PI3K/AKT pathway promotes tumorigenesis and is a well-established mechanism of resistance to various cancer therapies.[7][8]
Neratinib is an irreversible pan-HER tyrosine kinase inhibitor that targets HER1, HER2, and HER4.[9] By binding to the intracellular kinase domains of these receptors, neratinib blocks downstream signaling cascades, most notably the PI3K/AKT and MAPK pathways.[10][11] This direct inhibition of upstream activators makes neratinib a potent modulator of the PI3K/AKT pathway in HER2-driven malignancies.
Mechanism of Action: Neratinib's Impact on PI3K/AKT Signaling
Neratinib exerts its inhibitory effects on the PI3K/AKT pathway primarily through the irreversible inactivation of HER2 and EGFR.[12] This covalent binding prevents receptor dimerization and subsequent autophosphorylation, which are critical first steps in the activation of downstream signaling.[11]
The canonical activation of the PI3K/AKT pathway downstream of HER2 involves the recruitment of the p85 regulatory subunit of PI3K to the phosphorylated receptor, leading to the activation of the p110 catalytic subunit. Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT and PDK1 to the cell membrane, resulting in AKT phosphorylation and activation. Activated AKT then phosphorylates a myriad of downstream substrates, including mTOR, to promote cell survival and proliferation.[5][7]
Neratinib's blockade of HER2 phosphorylation effectively severs this activation cascade at its origin.[13] This leads to a significant reduction in the levels of phosphorylated AKT (p-AKT) and downstream effectors like phosphorylated S6 ribosomal protein (pS6), a marker of mTORC1 activity.[14][15]
Figure 1: Neratinib's inhibition of the PI3K/AKT signaling pathway.
Quantitative Analysis of Neratinib's Inhibitory Potency
The inhibitory activity of neratinib on key components of the PI3K/AKT pathway and cancer cell proliferation has been quantified in numerous preclinical studies. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.
| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |
| BT474 | HER2+ Breast Cancer | Proliferation | 2.6 | [11] |
| SKBR3 | HER2+ Breast Cancer | Proliferation | 3.2 | [11] |
| MDA-MB-361 | HER2+ Breast Cancer | Proliferation | 5.5 | [9] |
| N87 | HER2+ Gastric Cancer | Proliferation | 8.0 | [12] |
| 3T3/neu | Murine Fibroblast (HER2 transfected) | Proliferation | 2.0 | [11] |
Table 1: Neratinib IC50 Values for Proliferation in HER2-Positive Cancer Cell Lines
| Kinase | IC50 (nM) | Reference |
| EGFR (HER1) | 92 | [12] |
| HER2 | 59 | [12] |
Table 2: Neratinib IC50 Values for HER Family Kinases in Cell-Free Assays
These data highlight neratinib's potent, low nanomolar activity against the proliferation of HER2-overexpressing cancer cells. The direct inhibition of HER2 and EGFR kinases at nanomolar concentrations underscores the primary mechanism through which neratinib disrupts the PI3K/AKT pathway.[12]
Experimental Protocols
To assess the impact of neratinib on the PI3K/AKT signaling pathway, several key experimental methodologies are routinely employed.
Western Blotting for Phosphoprotein Analysis
Western blotting is a fundamental technique to detect and quantify the phosphorylation status of key proteins within the PI3K/AKT pathway.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., BT474, SKBR3) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM) for a specified duration (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for total and phosphorylated forms of HER2, AKT (Ser473), and S6 (Ser235/236) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.
Figure 2: Standard workflow for Western blot analysis.
Cell Viability Assays
To quantify the cytotoxic and cytostatic effects of neratinib, cell viability assays are essential.
Protocol (MTT Assay):
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Resistance Mechanisms and Future Directions
Despite the efficacy of neratinib, both intrinsic and acquired resistance can occur.[16][17] Mechanisms of resistance often involve the reactivation of the PI3K/AKT pathway through various means:
-
PIK3CA Mutations: Activating mutations in the PIK3CA gene can render cancer cells less dependent on HER2 signaling for PI3K pathway activation.[10][18]
-
HER3 Upregulation: Increased expression and activation of HER3 can lead to sustained PI3K/AKT signaling, bypassing neratinib's inhibition of HER2.[16][17]
-
Feedback Activation: Inhibition of the PI3K/AKT pathway can sometimes lead to a feedback activation of other receptor tyrosine kinases, which can then reactivate the pathway.[14]
The combination of neratinib with PI3K inhibitors or mTOR inhibitors has shown promise in preclinical models to overcome resistance.[17][19]
Figure 3: Logical relationship of resistance mechanisms to neratinib.
Conclusion
This compound is a potent inhibitor of the PI3K/AKT signaling pathway in HER2-positive cancers. Its irreversible binding to HER2 effectively abrogates the downstream signaling cascade that is critical for tumor cell proliferation and survival. Understanding the intricate details of this inhibitory mechanism, coupled with robust experimental validation, is paramount for the continued development of targeted therapies and for devising strategies to overcome therapeutic resistance. This guide provides a foundational framework for researchers and drug development professionals engaged in the study of neratinib and the broader field of targeted cancer therapy.
References
- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PIK3CA alterations and benefit with neratinib: analysis from the randomized, double-blind, placebo-controlled, phase III ExteNET trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the HER/PI3K/AKT Family Signaling Network as a Predictive Biomarker of Pathologic Complete Response for Patients With Breast Cancer Treated With Neratinib in the I-SPY 2 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PI3K and MAPK Pathways as Targets for Combination with the Pan-HER Irreversible Inhibitor Neratinib in HER2-Positive Breast Cancer and TNBC by Kinome RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Neratinib Maleate in Non-Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib maleate, an irreversible pan-HER tyrosine kinase inhibitor, is well-established in the oncology landscape, particularly for the treatment of HER2-positive breast cancer.[1][2][3] Its mechanism of action in cancer involves the inhibition of epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4, thereby blocking downstream signaling pathways like MAPK and PI3K/Akt that drive tumor cell proliferation and survival.[2][4] However, emerging preclinical evidence suggests that the therapeutic potential of this compound may extend beyond oncology. This technical guide consolidates the current, albeit limited, research on the application of this compound in non-cancer models, with a focus on its novel mechanisms of action, quantitative effects, and the experimental frameworks used to elicit these findings. The exploration of this compound in non-cancer indications opens new avenues for drug repurposing and development.[5]
Core Mechanism of Action in Non-Cancer Models
Recent studies have begun to unravel the effects of this compound in non-cancer pathologies, highlighting mechanisms that are distinct from its established role as a pan-HER inhibitor. The primary non-cancer applications investigated to date are in atherosclerosis and osteoarthritis.
Atherosclerosis: An Anti-Inflammatory Role Through ASK1 Inhibition
In the context of cardiovascular disease, this compound has demonstrated a protective effect against atherosclerosis in preclinical models.[6] This atheroprotective effect is attributed to a novel mechanism of action: the direct binding to and inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1).[6] This action is independent of its classical HER2 inhibitory function. The inhibition of ASK1 by neratinib suppresses downstream inflammatory signaling pathways, leading to a reduction in endothelial inflammation, a critical event in the initiation and progression of atherosclerosis.
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of neratinib in endothelial cells.
Osteoarthritis: Cartilage Protection and Osteoclast Inhibition
In an osteoarthritis model, neratinib has been shown to exert dual protective effects by inhibiting cartilage degradation and osteoclast formation.[7] This is achieved through the inhibition of the MAPK/NF-κB signaling pathways, which are key mediators of inflammation and catabolic processes in chondrocytes and osteoclastogenesis.[7]
The following diagram depicts the inhibitory effect of neratinib on MAPK/NF-κB signaling in the context of osteoarthritis.
Quantitative Data from Non-Cancer Models
The following tables summarize the key quantitative findings from preclinical studies of this compound in non-cancer models.
Table 1: Effects of this compound in an Atherosclerosis Model
| Parameter | Model System | Treatment | Outcome | Reference |
| Plaque Area | Ldlr-/- mice | Neratinib | Decreased | [6] |
| Necrotic Core Size | Ldlr-/- mice | Neratinib | Reduced | [6] |
| Macrophage Infiltration | Ldlr-/- mice | Neratinib | Mitigated | [6] |
| ICAM-1 and VCAM-1 Expression | Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with TNFα, IL-1β, or LPS | Neratinib | Reduced protein levels in a concentration-dependent manner | [6] |
Table 2: Effects of this compound in an Angiogenesis Model
| Parameter | Model System | Treatment Concentrations | Outcome | Reference |
| Vessel Percentage Area | Chick Chorioallantoic Membrane (CAM) | 50, 100, and 200 nM | Significantly inhibited | [8] |
| Average Vessel Length | Chick Chorioallantoic Membrane (CAM) | 50, 100, and 200 nM | Significantly inhibited | [8] |
| VEGF Gene Expression | Chicken Embryo Tissues | Not specified | Downregulated | [8] |
| HUVEC Viability | Human Umbilical Vein Endothelial Cells (HUVECs) | 200 nM | Reduced | [8] |
Table 3: Effects of this compound in an Osteoarthritis Model
| Parameter | Model System | Treatment | Outcome | Reference |
| Cartilage Degradation | In vivo (medial meniscus destruction model) & in vitro (ATDC5 chondrocytes) | Neratinib | Inhibited | [7] |
| Osteoclast Formation | In vivo and in vitro | Neratinib | Inhibited | [7] |
| Inflammatory Markers | ATDC5 chondrocytes stimulated with IL-1β | Neratinib | Reduced | [7] |
| Osteoclast-related Gene Expression | In vitro | Neratinib | Reduced | [7] |
Experimental Protocols
This section provides an overview of the methodologies employed in the key non-cancer studies of this compound. For complete, detailed protocols, readers are encouraged to consult the primary research articles.
Atherosclerosis Studies
In Vivo Mouse Model of Atherosclerosis
-
Animal Model: Ldlr-/- mice, a genetically modified strain prone to developing atherosclerosis.[6]
-
Diet: Mice are typically fed a high-cholesterol or Western-type diet to accelerate plaque formation.
-
Neratinib Administration: The specific dosage and route of administration (e.g., oral gavage) would be detailed in the full study.
-
Analysis:
-
Plaque Analysis: Aortas are excised, stained (e.g., with Oil Red O), and the plaque area is quantified.
-
Histology: Aortic sinus sections are analyzed for necrotic core size and macrophage infiltration (e.g., via immunohistochemistry for macrophage markers).
-
Proteomics: Serum samples may be analyzed using techniques like Olink proteomics to assess changes in inflammation-related cytokines and chemokines.[6]
-
In Vitro Endothelial Inflammation Assay
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for studying endothelial function.[6]
-
Inflammatory Stimulation: HUVECs are treated with pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1beta (IL-1β), or Lipopolysaccharide (LPS) to induce an inflammatory response.[6]
-
Neratinib Treatment: Cells are pre-treated with varying concentrations of this compound prior to or concurrently with the inflammatory stimulus.
-
Analysis:
-
Gene and Protein Expression: The expression of adhesion molecules like ICAM-1 and VCAM-1 is measured using qPCR and Western blotting, respectively.
-
Monocyte Adhesion Assay: The adhesion of monocytes (e.g., THP-1 cell line) to the endothelial cell monolayer is quantified to assess the functional consequence of reduced adhesion molecule expression.
-
Transcriptome Analysis: RNA sequencing is employed to identify global changes in gene expression in response to neratinib treatment.[6]
-
The following diagram outlines the general workflow for the in vitro endothelial inflammation experiments.
Angiogenesis Studies
Chick Chorioallantoic Membrane (CAM) Assay
-
Model: Fertilized chicken eggs are incubated to allow the development of the CAM, a highly vascularized extraembryonic membrane.
-
Neratinib Application: A carrier (e.g., a gelatin sponge or filter paper disc) soaked with different concentrations of this compound (e.g., 50, 100, 200 nM) is placed on the CAM.[8]
-
Incubation: The eggs are further incubated to allow for an angiogenic response.
-
Analysis:
Osteoarthritis Studies
The specific, detailed protocols for the in vivo and in vitro osteoarthritis models would be available in the full research publication. The general approach would involve:
-
In Vivo Model: Inducing osteoarthritis in an animal model (e.g., through surgical destabilization of a joint) and treating the animals with neratinib. The effects on cartilage integrity and subchondral bone would be assessed histologically.
-
In Vitro Model: Using chondrocyte cell lines (e.g., ATDC5) and stimulating them with IL-1β to mimic an inflammatory environment.[7] The effects of neratinib on inflammatory and catabolic gene and protein expression would be measured. For osteoclastogenesis, bone marrow-derived macrophages would be cultured with RANKL and M-CSF in the presence or absence of neratinib, and osteoclast formation would be quantified.
Conclusion and Future Directions
The investigation of this compound in non-cancer models, though in its nascent stages, has revealed promising therapeutic potential in atherosclerosis and osteoarthritis. The discovery of its ASK1-inhibitory and MAPK/NF-κB-inhibitory activities, independent of its well-known HER2 inhibition, underscores the importance of exploring the off-target effects of established drugs for new therapeutic indications.
For researchers and drug development professionals, these findings present several opportunities:
-
Further Mechanistic Studies: Elucidating the precise molecular interactions between neratinib and ASK1, as well as the full spectrum of downstream signaling events, will be crucial.
-
Exploration of Other Inflammatory and Proliferative Disorders: The anti-inflammatory and anti-proliferative effects of neratinib suggest its potential utility in other non-cancerous conditions characterized by these pathological processes, such as rheumatoid arthritis, pulmonary fibrosis, or diabetic nephropathy.
-
Preclinical and Clinical Development: The promising results in animal models warrant further investigation in more advanced preclinical models and, eventually, well-designed clinical trials to assess the safety and efficacy of this compound in these new indications.
This technical guide serves as a foundational resource for the scientific community to build upon in the exciting endeavor of repurposing this compound for non-cancerous diseases.
References
- 1. Cardiotoxicity of Agents Used in Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Neratinib - Wikipedia [en.wikipedia.org]
- 4. This compound | C34H33ClN6O7 | CID 67307512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. anticancerfund.org [anticancerfund.org]
- 6. Breast Cancer Drug Neratinib Found to Protect Against Atherosclerosis [lifelinecelltech.com]
- 7. Neratinib exerts dual effects on cartilage degradation and osteoclast production in Osteoarthritis by inhibiting the activation of the MAPK/NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Risk and Management of Cardiomyopathy from HER2-Targeted Therapy [decisionpoint.medscape.com]
The In Vivo Pharmacodynamics of Neratinib Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vivo pharmacodynamics of neratinib maleate, a potent, irreversible, pan-HER tyrosine kinase inhibitor. Neratinib plays a crucial role in the treatment of HER2-positive breast cancer and other solid tumors driven by the ErbB family of receptors. This document details the molecular mechanisms, preclinical efficacy in various tumor models, and the experimental protocols utilized to elucidate its in vivo activity.
Introduction to this compound
This compound is an oral, small-molecule inhibitor that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1] By covalently binding to the ATP-binding site of these receptors, neratinib irreversibly inhibits their kinase activity, leading to the downregulation of downstream signaling pathways crucial for tumor cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[2][3] Its irreversible binding provides sustained inhibition of HER signaling, which is a key differentiator from other reversible tyrosine kinase inhibitors.[1]
Mechanism of Action and Signaling Pathways
Neratinib exerts its anti-tumor effects by blocking the autophosphorylation of HER family receptors, thereby inhibiting the activation of downstream signaling cascades.[2][4] This leads to cell cycle arrest, primarily at the G0/G1 phase, and the induction of apoptosis in cancer cells that are dependent on these pathways for their growth and proliferation.[2][5]
Below is a diagram illustrating the signaling pathway targeted by neratinib.
In Vivo Efficacy and Quantitative Data
Neratinib has demonstrated significant anti-tumor activity in a variety of in vivo xenograft models, including those derived from HER2-amplified breast cancer, carcinosarcoma, and lung cancer cell lines.
Tumor Growth Inhibition in Xenograft Models
The following table summarizes the in vivo efficacy of neratinib in different cancer models.
| Tumor Model | Cell Line(s) | Mouse Strain | This compound Dose | Vehicle | Key Findings | Reference(s) |
| HER2-Amplified Carcinosarcoma | SARARK6 | SCID | 40 mg/kg, daily, oral gavage | 0.5% methylcellulose | Significant tumor growth inhibition (p=0.012) and prolonged survival (p=0.0039). | [2][6] |
| HER2-Altered Lung Cancer | H2170, Calu-3, H1781 | Nude | 40 mg/kg, 6 days/week, oral gavage | Not specified | Significant inhibition of tumor growth (p<0.001) and suppression of p-HER2 levels. | [7] |
| HER2-Overexpressing Breast Cancer | BT474 | Not specified | Not specified | Vehicle | Combination with trastuzumab resulted in the greatest tumor inhibition. | [8] |
| EGFR-Amplified Epidermoid Carcinoma | A431 | Athymic (nude) | Not specified | Not specified | Effective in decreasing xenograft tumor growth. | |
| HER2-Overexpressing Ovarian Cancer | SKOV3 | Athymic (nude) | Not specified | Not specified | Effective in decreasing xenograft tumor growth. | [9] |
| HER2-Amplified Epithelial Ovarian Carcinoma | Not specified | Not specified | 40 mg/kg/day, 5 days/week, oral gavage | 0.5% methylcellulose and 0.4% polysorbate 80 in water | Significantly inhibited tumor growth and improved overall survival (p=0.0003). | [10] |
In Vitro Potency (IC50 Values)
The in vitro potency of neratinib provides a basis for its in vivo efficacy. The following table presents the half-maximal inhibitory concentration (IC50) values of neratinib in various cancer cell lines.
| Cell Line | Cancer Type | HER2 Status | IC50 (nM) | Reference(s) |
| SARARK6 & SARARK9 (mean) | Carcinosarcoma | Amplified | 14 | [2][5] |
| Non-HER2-amplified Carcinosarcoma (mean) | Carcinosarcoma | Non-amplified | 164 | [2][5] |
| SKBR3 | Breast Cancer | Overexpressing | 2-3 | [5] |
| BT474 | Breast Cancer | Overexpressing | 2-3 | [5] |
| 3T3/neu | Fibrosarcoma | Overexpressing | 2-3 | [5] |
| A431 | Epidermoid Carcinoma | EGFR-Overexpressing | 81 | [5] |
| HER2/EGFR-negative cell lines (mean) | Various | Negative | ≥690 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the typical experimental protocols used in the in vivo assessment of this compound's pharmacodynamics.
Xenograft Tumor Model Establishment
-
Cell Culture: Human cancer cell lines with known HER2 status (e.g., HER2-amplified SARARK6 or BT474) are cultured in appropriate media and conditions.[2][8]
-
Animal Models: Immunocompromised mice, such as SCID (Severe Combined Immunodeficient) or athymic nude mice, are used to prevent rejection of human tumor cells.[2][9]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 7.2 million SARARK6 cells) are suspended in a suitable medium and injected subcutaneously into the flank of the mice.[2]
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 0.5 cm in one diameter or ~50 mm³).[2][7] Tumor volume is typically measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.[11]
-
Randomization: Once tumors reach the desired size, mice are randomly assigned to treatment and control (vehicle) groups.[2]
Drug Administration
-
Neratinib Formulation: this compound is typically suspended in a vehicle such as 0.5% methylcellulose or a solution of 0.5% methylcellulose and 0.4% polysorbate 80 in water.[2][10]
-
Administration: The drug is administered orally via gavage at a specified dose (e.g., 40 mg/kg) and schedule (e.g., daily or 5-6 days a week).[2][7][10] The control group receives the vehicle alone.
Assessment of Pharmacodynamic Endpoints
-
Tumor Volume Measurement: Tumor dimensions are measured regularly throughout the study to assess the rate of tumor growth inhibition.[2]
-
Survival Analysis: In some studies, mice are monitored for overall survival, with endpoints defined by tumor size limits (e.g., 1 cm³), tumor necrosis, or poor health.[2]
-
Biomarker Analysis: At the end of the study, tumors are excised for biomarker analysis.
-
Deparaffinization and Rehydration: Tumor sections (e.g., 5 µm thick) are deparaffinized in xylene and rehydrated through a series of graded alcohol washes.[1]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, for example, using a Tris/EDTA buffer.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific antibody binding is minimized using appropriate blocking solutions.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for p-HER2 (e.g., anti-pHER2, #2243 from Cell Signaling Technology) at a predetermined dilution (e.g., 1:320).[1]
-
Secondary Antibody and Detection: A labeled secondary antibody (e.g., polymer-based detection system) is applied, followed by a chromogen to visualize the antibody binding.
-
Counterstaining and Mounting: Slides are counterstained (e.g., with hematoxylin), dehydrated, and mounted for microscopic examination.
Statistical Analysis
Tumor growth inhibition data is often analyzed by comparing the mean tumor volumes between the treatment and control groups at various time points using statistical tests such as the Student's t-test or ANOVA.[8] Survival data can be analyzed using Kaplan-Meier curves and the log-rank test.[2] A p-value of < 0.05 is typically considered statistically significant.
Overcoming Therapeutic Resistance
An important aspect of neratinib's pharmacodynamic profile is its ability to overcome resistance to other HER2-targeted therapies like trastuzumab.[7][8] Trastuzumab resistance can be mediated by several mechanisms, including the activation of other HER family members. As a pan-HER inhibitor, neratinib can block these alternative signaling pathways, making it effective in both trastuzumab-sensitive and resistant settings.[7][8] In vivo studies have shown that the combination of neratinib and trastuzumab can be more effective than either agent alone, particularly in models of acquired trastuzumab resistance.[7][8]
Conclusion
The in vivo pharmacodynamics of this compound are characterized by its potent and irreversible inhibition of the HER family of receptor tyrosine kinases, leading to significant anti-tumor activity in a range of preclinical cancer models. The robust preclinical data, generated through well-defined experimental protocols, has provided a strong rationale for its clinical development and approval. This technical guide summarizes the key in vivo pharmacodynamic properties of neratinib and provides a framework for the experimental approaches used to evaluate its efficacy. For researchers and drug development professionals, a thorough understanding of these principles is essential for the continued investigation of neratinib and the development of novel combination therapies to further improve patient outcomes.
References
- 1. 2.9. IHC Staining [bio-protocol.org]
- 2. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nerlynxhcp.com [nerlynxhcp.com]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oncotarget.com [oncotarget.com]
- 9. Efficacy of neratinib in the treatment of HER2/neu-amplified epithelial ovarian carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubcompare.ai [pubcompare.ai]
- 11. HER2/neu detection by immunohistochemistry: optimization of in-house protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Neratinib Maleate in HER2-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neratinib maleate, an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant preclinical and clinical activity in a subset of HER2-negative breast cancers harboring somatic mutations in the ERBB2 gene (HER2-mutant). While approved for HER2-positive breast cancer, its application in this molecularly defined HER2-negative population represents a promising targeted therapy strategy. This guide provides a comprehensive overview of the mechanism of action, preclinical data, clinical trial results, and experimental methodologies relevant to the investigation of neratinib in HER2-mutant, HER2-negative breast cancer.
Mechanism of Action
Neratinib is a potent, oral, irreversible inhibitor of the tyrosine kinase activity of epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[1][2] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained downregulation of downstream signaling pathways crucial for cell proliferation and survival, namely the phosphoinositide 3-kinase (PI3K)/AKT and mitogen-activated protein kinase (MAPK) pathways.[3][4][5] In the context of HER2-mutant, HER2-negative breast cancer, neratinib's efficacy stems from its ability to inhibit the constitutive activation of the HER2 protein caused by these mutations.[3]
Signaling Pathway of Neratinib in HER2-Mutant Breast Cancer
Caption: Neratinib inhibits mutant HER2, blocking downstream PI3K/AKT and MAPK pathways.
Preclinical Research
In Vitro Studies
Preclinical studies have consistently demonstrated the sensitivity of HER2-mutant breast cancer cell lines to neratinib.
The anti-proliferative effect of neratinib is typically assessed using assays such as the MTT or CellTiter-Glo assay.
Table 1: Neratinib IC50 Values in HER2-Mutant Breast Cancer Cell Lines
| Cell Line | HER2 Mutation | IC50 (nM) | Reference |
| BT474 | L755S | 2-3 | [4] |
| SK-BR-3 | V777L | 2-3 | [4] |
| 3T3/neu | - | 2-3 | [3] |
| A431 | EGFR amplified | 81 | [3] |
| MDA-MB-435 | HER2-negative | >690 | [3] |
| SW620 | HER2-negative | >690 | [3] |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Plate breast cancer cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis.[6][7]
Western blotting is a key technique to confirm neratinib's mechanism of action by assessing the phosphorylation status of HER2 and its downstream effectors.
Experimental Protocol: Western Blotting
-
Cell Lysis: Treat HER2-mutant breast cancer cells with neratinib for various time points, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against pHER2, total HER2, pAKT, total AKT, pERK, and total ERK overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[8][9]
In Vivo Studies
Patient-derived xenograft (PDX) models are instrumental in evaluating the in vivo efficacy of neratinib in a more clinically relevant setting.
Experimental Protocol: HER2-Mutant Patient-Derived Xenograft (PDX) Model
-
Tumor Implantation: Surgically implant fresh tumor fragments from a patient with HER2-mutant breast cancer subcutaneously into immunocompromised mice (e.g., NSG mice).
-
Tumor Growth and Passaging: Monitor tumor growth and passage the tumors to subsequent generations of mice once they reach a specified size to establish a stable PDX line.
-
Treatment Initiation: Once tumors in the experimental cohort reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at a clinically relevant dose (e.g., 20-40 mg/kg) daily. The control group receives a vehicle control.
-
Tumor Monitoring and Endpoint: Measure tumor volume regularly. The primary endpoint is typically tumor growth inhibition or regression.[10]
Clinical Research
The efficacy of neratinib in HER2-mutant, HER2-negative metastatic breast cancer has been primarily investigated in the Phase II SUMMIT and MutHER trials.
SUMMIT Trial (NCT01953926)
The SUMMIT trial is a basket study that evaluated neratinib-based therapies in patients with solid tumors harboring ERBB2 mutations.[4][11][12][13]
Experimental Workflow of the SUMMIT Trial (HER2-mutant Breast Cancer Cohort)
Caption: SUMMIT trial workflow for HER2-mutant, HER2-negative metastatic breast cancer.
Table 2: Efficacy of Neratinib-based Therapy in the SUMMIT Trial (HR+/HER2-negative, HER2-mutant Cohort)
| Treatment Arm | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |
| Neratinib + Fulvestrant + Trastuzumab | 57 | 39% | 8.3 months | [12] |
| Fulvestrant + Trastuzumab | 7 | 0% | - | [12] |
| Fulvestrant alone | 7 | 0% | - | [12] |
| Crossover to N+F+T | 10 | Responses observed | - | [11] |
MutHER Trial (NCT01670877)
The MutHER trial was a Phase II study of neratinib alone and in combination with fulvestrant in patients with HER2-mutant, non-amplified metastatic breast cancer.[1]
Table 3: Efficacy of Neratinib-based Therapy in the MutHER Trial
| Cohort | Treatment | N | Clinical Benefit Rate (CBR) | Reference |
| Fulvestrant-treated (ER+) | Neratinib + Fulvestrant | 24 | 38% | [1] |
| Fulvestrant-naïve (ER+) | Neratinib + Fulvestrant | 11 | 30% | [1] |
| ER-negative | Neratinib alone | 5 | 25% | [1] |
Safety and Tolerability
The most common adverse event associated with neratinib is diarrhea.[2][3][4] Prophylactic management with loperamide is crucial.
Table 4: Key Grade 3 Adverse Events in the SUMMIT and MutHER Trials
| Adverse Event | SUMMIT (N+F+T) | MutHER (N+F) | Reference |
| Diarrhea | 45.5% | Not specified | [3] |
| Nausea | Not specified | Not specified | |
| Vomiting | Not specified | Not specified | |
| Fatigue | Not specified | Not specified |
Future Directions
The promising results from the SUMMIT and MutHER trials have established neratinib as a viable therapeutic option for patients with HER2-mutant, HER2-negative metastatic breast cancer. Future research will likely focus on:
-
Combination Strategies: Exploring combinations of neratinib with other targeted agents, such as CDK4/6 inhibitors or PI3K inhibitors, to overcome resistance and enhance efficacy.
-
Biomarker Development: Identifying predictive biomarkers beyond HER2 mutations to better select patients who are most likely to respond to neratinib.
-
Moving into Earlier Lines of Therapy: Investigating the role of neratinib in the adjuvant or neoadjuvant setting for patients with early-stage HER2-mutant, HER2-negative breast cancer.
Conclusion
This compound represents a significant advancement in the personalized treatment of breast cancer. Its efficacy in the HER2-mutant, HER2-negative subgroup underscores the importance of comprehensive genomic profiling to identify actionable mutations. The data and protocols outlined in this guide provide a solid foundation for further research and development of neratinib in this specific patient population.
References
- 1. The Phase II MutHER Study of Neratinib Alone and in Combination with Fulvestrant in HER2-Mutated, Non-amplified Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II Study of Neratinib in Older Adults with HER2 Amplified or HER2/3 Mutated Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Puma Biotechnology, Inc. - Puma Biotechnology Presents Updates from the SUMMIT Trial at the 2021 SABCS Annual Meeting [investor.pumabiotechnology.com]
- 4. Results of SUMMIT basket trial evaluating neratinib in HER2/3 cancers - ecancer [ecancer.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascopubs.org [ascopubs.org]
- 12. Neratinib + fulvestrant + trastuzumab for HR-positive, HER2-negative, HER2-mutant metastatic breast cancer: outcomes and biomarker analysis from the SUMMIT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Neratinib Maleate: A Technical Guide to its Preclinical Activity in Brain Metastases Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brain metastases represent a significant clinical challenge in the management of various cancers, particularly in patients with HER2-positive breast cancer and EGFR-mutant non-small cell lung cancer (NSCLC). The blood-brain barrier (BBB) effectively restricts the entry of many systemic therapies into the central nervous system (CNS), creating a sanctuary site for tumor growth. Neratinib, an irreversible pan-HER tyrosine kinase inhibitor (TKI), has demonstrated potential in overcoming this barrier and exerting anti-tumor activity against intracranial lesions. This technical guide provides a comprehensive overview of the preclinical evidence supporting the activity of neratinib maleate in various brain metastases models, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
Neratinib is a potent, irreversible, small-molecule inhibitor of the human epidermal growth factor receptor (HER) family of tyrosine kinases, including HER1 (EGFR), HER2, and HER4.[1] It covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to sustained inhibition of their kinase activity.[1] This irreversible binding prevents receptor autophosphorylation and downstream signaling through critical pathways such as the PI3K/Akt and MAPK pathways, which are key drivers of cell proliferation, survival, and differentiation.[2] In the context of brain metastases, neratinib's ability to cross the blood-brain barrier and engage its targets within the CNS is a critical aspect of its therapeutic potential.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies evaluating the activity of neratinib in brain metastases models.
Table 1: In Vitro Activity of Neratinib in Cancer Cell Lines Relevant to Brain Metastases
| Cell Line | Cancer Type | Key Molecular Features | Neratinib IC50 (nM) | Reference |
| SK-BR-3 | Breast Cancer | HER2-overexpressing | 7.2 | [3] |
| BT474 | Breast Cancer | HER2-overexpressing | 2-3 | [Selleck Chemicals Data] |
| MDA-MB-361 | Breast Cancer | HER2-overexpressing | Not specified | [4] |
| TBCP-1 | Murine Breast Cancer | HER2-positive | 117 | [3] |
| A431 | Epidermoid Carcinoma | EGFR-dependent | 81 | [Selleck Chemicals Data] |
Table 2: In Vivo Efficacy of Neratinib in Brain Metastases Xenograft and Syngeneic Models
| Model Type | Cancer Type | Treatment | Key Efficacy Readout | Result | Reference |
| Syngeneic (TBCP-1 cells) | HER2+ Breast Cancer | Neratinib (60 mg/kg) | Median Survival | Significantly prolonged vs. vehicle | [5] |
| Syngeneic (TBCP-1 cells) | HER2+ Breast Cancer | Neratinib (60 mg/kg) | Incidence of Brain Metastases | Reduced vs. vehicle | [5] |
| Patient-Derived Xenograft (PDX) | HER2+ Breast Cancer | Neratinib + T-DM1 | Tumor Growth | Significantly reduced vs. single agents |
Table 3: Pharmacokinetic Properties of Neratinib Relevant to CNS Activity
| Parameter | Value | Model System | Reference |
| Unbound Brain Concentration (Css,ave,br) | 0.68 nmol/L (predicted) | PBPK model in humans | [1][6][7] |
| Brain-to-Plasma Ratio | Not explicitly stated in preclinical models | Various | |
| Blood-Brain Barrier Permeability | Demonstrated to cross in vitro co-culture models | In vitro BBB model | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of neratinib in brain metastases models.
Intracranial Xenograft Model for HER2+ Breast Cancer Brain Metastases
This protocol describes the establishment of an intracranial tumor model to evaluate the efficacy of neratinib against HER2-positive breast cancer brain metastases.
Cell Culture:
-
HER2-overexpressing breast cancer cells (e.g., SK-BR-3, BT474) are cultured in appropriate media (e.g., McCoy's 5A for SK-BR-3, RPMI-1640 for BT474) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For in vivo imaging, cells are transduced with a lentiviral vector expressing a luciferase reporter gene.
Animal Model:
-
Female athymic nude mice (6-8 weeks old) are used.
-
Mice are anesthetized using an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine cocktail).
-
The mouse is placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates relative to the bregma to target the desired brain region (e.g., striatum).
-
A suspension of 1 x 10^5 to 5 x 10^5 tumor cells in 2-5 µL of sterile PBS is slowly injected into the brain parenchyma using a Hamilton syringe.
-
The burr hole is sealed with bone wax, and the scalp incision is closed with sutures or surgical clips.
-
Mice are monitored for recovery and for the development of neurological signs.
Neratinib Treatment and Efficacy Evaluation:
-
Once tumors are established (detectable by bioluminescence imaging), mice are randomized into treatment and control groups.
-
Neratinib is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose, 0.2% Tween 80 in water) and administered daily by oral gavage at a dose of 60 mg/kg.[5]
-
The control group receives the vehicle alone.
-
Tumor growth is monitored weekly using bioluminescence imaging. Mice are injected intraperitoneally with D-luciferin, and the resulting light emission from the brain is quantified using an in vivo imaging system.
-
Animal survival is monitored daily, and the experiment is terminated when mice exhibit predefined humane endpoints (e.g., significant weight loss, severe neurological symptoms).
-
Survival data is plotted using Kaplan-Meier curves and analyzed using the log-rank test.[5]
In Vitro Blood-Brain Barrier Co-culture Model
This protocol outlines an in vitro model to assess the ability of neratinib to cross the blood-brain barrier.[4]
Cell Culture:
-
Human brain microvascular endothelial cells (HBMECs) are cultured on the apical side of a Transwell insert with a porous membrane (e.g., 0.4 µm pore size).
-
Human astrocytes are cultured on the basolateral side of the Transwell insert.
-
The co-culture is maintained in endothelial cell growth medium.
Barrier Integrity Assessment:
-
The integrity of the endothelial monolayer is assessed by measuring the transendothelial electrical resistance (TEER) using a voltmeter.
-
The permeability of the barrier is also evaluated by measuring the passage of a fluorescently labeled tracer molecule (e.g., FITC-dextran) from the apical to the basolateral chamber.
Neratinib Permeability Assay:
-
Once a tight barrier is formed (high TEER and low tracer permeability), neratinib is added to the apical chamber at a clinically relevant concentration.
-
At various time points, samples are collected from the basolateral chamber.
-
The concentration of neratinib in the basolateral samples is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The apparent permeability coefficient (Papp) is calculated to quantify the rate of neratinib transport across the in vitro BBB.
Western Blot Analysis of Downstream Signaling
This protocol details the procedure for assessing the effect of neratinib on HER2 and EGFR downstream signaling pathways in brain metastatic cells.[3][8]
Cell Lysis and Protein Quantification:
-
Brain metastasis-derived cancer cells are treated with neratinib at various concentrations for a specified duration.
-
Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated overnight at 4°C with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-HER2, HER2, p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK).
-
The membrane is washed with TBST and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The intensity of the bands is quantified using densitometry software.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by neratinib and a typical experimental workflow for preclinical evaluation.
Caption: Neratinib's inhibition of HER2/EGFR signaling pathways.
Caption: Preclinical evaluation workflow for neratinib in brain metastases.
Conclusion
The preclinical data strongly support the activity of this compound in models of brain metastases, particularly in HER2-positive breast cancer. Its ability to inhibit key oncogenic signaling pathways, coupled with its capacity to penetrate the blood-brain barrier, provides a solid rationale for its clinical investigation in patients with CNS malignancies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further preclinical studies are warranted to explore neratinib's activity in other brain metastatic contexts, such as EGFR-mutant NSCLC, and to identify potential combination strategies to enhance its efficacy.
References
- 1. Patient-derived models of brain metastases recapitulate human disseminated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancertreatmentjournal.com [cancertreatmentjournal.com]
- 3. Neoadjuvant neratinib promotes ferroptosis and inhibits brain metastasis in a novel syngeneic model of spontaneous HER2+ve breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Synergistic Effects of Neratinib in Combination With Palbociclib or Miransertib in Brain Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Neratinib Maleate Off-Target Activity: A Technical Assessment for Drug Development Professionals
An In-depth Guide to the Kinase Selectivity Profile and Cellular Effects of Neratinib
Executive Summary
Neratinib maleate, an irreversible pan-HER tyrosine kinase inhibitor, is a critical therapeutic agent in the management of HER2-positive breast cancer. While its potent inhibition of HER family kinases (EGFR/HER1, HER2, and HER4) is well-established, a comprehensive understanding of its off-target activities is paramount for predicting potential polypharmacology, understanding adverse event profiles, and exploring novel therapeutic applications. This technical guide provides a detailed assessment of this compound's off-target activity, presenting quantitative data from large-scale kinome profiling, detailed experimental methodologies for key assays, and visual representations of affected signaling pathways. This document is intended for researchers, scientists, and drug development professionals to support informed decision-making in both preclinical and clinical research.
Introduction
Neratinib is an oral, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that covalently binds to a conserved cysteine residue in the ATP-binding pocket of EGFR (Cys797), HER2 (Cys805), and HER4 (Cys773).[1] This irreversible binding leads to sustained inhibition of receptor autophosphorylation and downstream signaling pathways, primarily the PI3K/Akt and MAPK pathways, thereby inhibiting the proliferation of HER2-overexpressing cancer cells.[2] While highly potent against its intended targets, like many TKIs, neratinib exhibits a degree of promiscuity, interacting with a range of other kinases. This off-target activity can contribute to both its therapeutic efficacy and its adverse effect profile, most notably severe diarrhea, which is a common dose-limiting toxicity.[3] A thorough characterization of these off-target interactions is essential for a complete understanding of neratinib's biological effects.
Quantitative Assessment of Off-Target Kinase Activity
To provide a comprehensive overview of neratinib's selectivity, this section summarizes data from large-scale kinase profiling studies, primarily KINOMEscan™ assays. This technology quantifies the binding of a compound to a large panel of kinases, providing dissociation constants (Kd) or percentage of control values as a measure of binding affinity.
On-Target and Primary Off-Target Kinase Inhibition
Neratinib demonstrates high potency against its intended HER family targets. In addition to these, it exhibits activity against a limited number of other kinases at nanomolar to low micromolar concentrations.
| Kinase Target | Assay Type | IC50 / Kd (nM) | Reference |
| HER2 (ERBB2) | Cell-free | 59 | [4] |
| EGFR (HER1) | Cell-free | 92 | [4] |
| HER4 (ERBB4) | Cell-free | 19 | [5] |
| MST1 | Cell-free | 37.7 | |
| KDR (VEGFR2) | Cell-free | 800 | [4] |
| Src | Cell-free | 1400 | [4] |
Table 1: Summary of Neratinib's Potency Against On-Target and Key Off-Target Kinases.
Comprehensive Kinome Scan Profiling
A broader assessment of neratinib's selectivity was conducted by Davis et al. (2011) using a KINOMEscan™ panel of 442 kinases. The results indicate that neratinib is a relatively selective kinase inhibitor, but does interact with several off-target kinases with varying affinities. The following table presents a selection of off-target kinases with significant binding affinities (Kd < 3 µM). For a complete dataset, refer to the supplementary materials of the cited publication.
| Kinase | Gene Symbol | Kd (nM) |
| MARK1 | MARK1 | 160 |
| MAP4K5 | MAP4K5 | 230 |
| STK10 | STK10 | 300 |
| GAK | GAK | 330 |
| MAP2K5 | MAP2K5 | 400 |
| TNK1 | TNK1 | 420 |
| SLK | SLK | 520 |
| TNK2 | TNK2 | 530 |
| MAP4K2 | MAP4K2 | 600 |
| MEK5 | MAP2K5 | 640 |
| LRRK2 | LRRK2 | 790 |
| AAK1 | AAK1 | 800 |
| MYO3A | MYO3A | 900 |
| CLK2 | CLK2 | 1100 |
| CLK3 | CLK3 | 1200 |
| FLT3 | FLT3 | 1300 |
| STK33 | STK33 | 1500 |
| PHKG2 | PHKG2 | 1600 |
| PIP5K1A | PIP5K1A | 1700 |
| MAP3K1 | MAP3K1 | 1800 |
| PLK4 | PLK4 | 2000 |
| DDR1 | DDR1 | 2100 |
| EPHA5 | EPHA5 | 2200 |
| EPHA6 | EPHA6 | 2400 |
| EPHB1 | EPHB1 | 2500 |
| EPHB2 | EPHB2 | 2600 |
| EPHB3 | EPHB3 | 2800 |
| EPHB4 | EPHB4 | 2900 |
| FAK | PTK2 | 3000 |
Table 2: Selected Off-Target Kinase Interactions of Neratinib (Kd < 3 µM) from KINOMEscan™ Profiling. Data extrapolated from Davis et al., Nature Biotechnology 2011.
It is important to note that several serine/threonine kinases, including Akt, CDK1, CDK2, CDK4, and c-RAF, as well as the tyrosine kinase c-Met, have been shown to be not significantly inhibited by neratinib.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the on-target and off-target activity of neratinib.
KINOMEscan™ Competition Binding Assay
Principle: This assay measures the binding affinity of a test compound (neratinib) to a panel of DNA-tagged kinases. The assay is based on competition between the test compound and an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is quantified using qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity.
Protocol:
-
Kinase Preparation: A panel of human kinases is expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound (neratinib) at various concentrations.
-
Washing: Unbound kinase and test compound are washed away.
-
Quantification: The amount of kinase remaining bound to the solid support is quantified by qPCR using primers specific for the DNA tag.
-
Data Analysis: The amount of kinase captured is compared to a DMSO control. The dissociation constant (Kd) is calculated by fitting the concentration-response data to a standard binding isotherm model.
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA® assesses target engagement in a cellular environment by measuring the thermal stability of a target protein. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat cells with various concentrations of neratinib or vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fraction.
-
Analysis: Analyze the amount of the target protein in the soluble fraction by Western blot or other quantitative protein detection methods.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of neratinib indicates target engagement.
Western Blot Analysis of Downstream Signaling
Principle: This technique is used to detect and quantify the phosphorylation status of key proteins in signaling pathways downstream of HER2 and potential off-targets, thereby assessing the functional consequences of kinase inhibition.
Protocol:
-
Cell Lysis: Treat cells with neratinib at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-HER2, HER2, p-Akt, Akt, p-ERK, ERK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key concepts related to neratinib's mechanism of action and the experimental workflows described.
Caption: Neratinib's primary mechanism of action and potential off-target effects.
Caption: Workflow of the KINOMEscan™ competition binding assay.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA®).
Conclusion and Future Directions
This technical guide provides a comprehensive overview of the off-target activity of this compound, supported by quantitative data and detailed experimental protocols. The kinome profiling data reveals that while neratinib is a potent pan-HER inhibitor, it also interacts with a range of other kinases, which may contribute to its overall clinical profile. The provided methodologies for KINOMEscan™, CETSA®, and Western blotting offer a robust framework for further investigation of neratinib's off-target effects and for the characterization of novel kinase inhibitors.
Future research should focus on elucidating the clinical relevance of the identified off-target interactions. Understanding how the inhibition of kinases such as MST1, MAP4K5, and others contributes to both the therapeutic and adverse effects of neratinib could lead to the development of more selective inhibitors with improved safety profiles or the rational design of combination therapies that exploit this polypharmacology. Furthermore, the application of the described experimental workflows will be crucial in the preclinical assessment of next-generation HER2-targeted therapies.
References
- 1. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Neratinib - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Neratinib Maleate In Vitro Cell Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the anti-proliferative effects of Neratinib Maleate on cancer cell lines in vitro. This compound is an irreversible pan-HER tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR/HER1), human epidermal growth factor receptor 2 (HER2), and HER4.[1][2][3] By inhibiting these receptors, Neratinib blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2][3][4]
Data Presentation
The inhibitory effects of this compound on the proliferation of various cancer cell lines are summarized in the table below. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit cell proliferation by 50%.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| SK-Br-3 | Breast Cancer (HER2+) | 2 | Sulforhodamine B (SRB) | [5][6][7] |
| BT474 | Breast Cancer (HER2+) | 2-3 | SRB / Not Specified | [5][6][7][8] |
| 3T3/neu | Fibrosarcoma (HER2 transfected) | 3 | SRB | [6][7][8] |
| A431 | Epidermoid Carcinoma (EGFR+) | 81 | SRB | [5][6][7][8] |
| MDA-MB-175 | Breast Cancer (Luminal) | < 1 | Not Specified | [9] |
| UACC-732 | Breast Cancer (HER2+) | 650 | Not Specified | [9] |
| HCC1569 | Breast Cancer (HER2+) | < 5 | Growth Inhibition Assay | [5] |
| EFM-192A | Breast Cancer (HER2+) | < 5 | Growth Inhibition Assay | [5] |
| H2170 | Lung Cancer (HER2 amplified) | Not Specified | Not Specified | [10] |
| Calu-3 | Lung Cancer (HER2 amplified) | Not Specified | Not Specified | [10] |
| H1781 | Lung Cancer (HER2 mutant) | Not Specified | Not Specified | [10] |
| SARARK6 | Carcinosarcoma (HER2 amplified) | 14 ± 4 | Flow Cytometry | [11] |
| SARARK9 | Carcinosarcoma (HER2 amplified) | 14 ± 4 | Flow Cytometry | [11] |
| HL-60 | Acute Myeloid Leukemia | Not Specified | CCK-8 | [12] |
Experimental Protocols
A common method to assess cell proliferation is the MTS assay, which measures the metabolic activity of viable cells. The following is a detailed protocol for determining the anti-proliferative effects of this compound using an MTS-based assay.
Materials
-
Cancer cell lines of interest (e.g., SK-Br-3, BT474)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well clear flat-bottom cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multi-channel pipette
-
Plate reader capable of measuring absorbance at 490 nm
-
Humidified incubator (37°C, 5% CO2)
Protocol
-
Cell Seeding:
-
Culture cells in T-75 flasks until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete growth medium and perform a cell count.
-
Dilute the cells to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.
-
Include wells with medium only to serve as a background control.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is less than 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO as the drug-treated wells).
-
After 24 hours of cell attachment, carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 72 hours.
-
-
MTS Assay and Data Collection:
-
Data Analysis:
-
Subtract the average absorbance of the medium-only wells (background) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell Proliferation Assay
Caption: Workflow for this compound cell proliferation assay.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. nerlynxhcp.com [nerlynxhcp.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor effect of neratinib against lung cancer cells harboring HER2 oncogene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols: Western Blot Analysis of HER2 Phosphorylation (p-HER2) Following Neratinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Neratinib is an irreversible pan-HER tyrosine kinase inhibitor that targets HER1 (EGFR), HER2, and HER4.[1][2] It covalently binds to the intracellular kinase domain of these receptors, leading to the inhibition of autophosphorylation and subsequent downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways.[3][4] This inhibition ultimately results in decreased cell proliferation and increased apoptosis in HER2-overexpressing tumor cells.[1][2]
Monitoring the phosphorylation status of HER2 (p-HER2) is a critical pharmacodynamic biomarker for assessing the efficacy of neratinib. Western blot analysis is a widely used technique to quantify the reduction in p-HER2 levels in cancer cells or tumor lysates following neratinib treatment. These application notes provide a detailed protocol for this analysis.
Neratinib's Mechanism of Action
Neratinib's primary mechanism involves the irreversible inhibition of the HER family of receptor tyrosine kinases.[1] By binding to the ATP-binding site in the kinase domain, it prevents the receptor's autophosphorylation, a crucial step for its activation.[4][5] This blockade of phosphorylation effectively shuts down the downstream signaling cascades that drive tumor growth.[6]
Caption: Neratinib irreversibly inhibits the HER2 kinase domain, blocking ATP binding and autophosphorylation.
Experimental Protocols
Overall Experimental Workflow
The process begins with treating HER2-positive cancer cells with neratinib. Following treatment, proteins are extracted, quantified, separated by size using SDS-PAGE, and then transferred to a membrane for immunodetection with antibodies specific to p-HER2 and total HER2.
Caption: Standard workflow for Western blot analysis of p-HER2 after neratinib treatment.
Cell Culture and Neratinib Treatment
This protocol is designed for adherent HER2-positive breast cancer cell lines such as SKBR3 or BT474.
-
Materials:
-
HER2-positive cell line (e.g., BT474, SKBR3)
-
Appropriate cell culture medium and supplements
-
Neratinib stock solution (in DMSO)
-
6-well culture plates
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare fresh dilutions of neratinib in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 200 nM).[7][8] Include a DMSO-only vehicle control.
-
Remove the existing medium from the cells and replace it with the neratinib-containing medium or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4, 6, or 24 hours).[8][9]
-
Protein Extraction (Cell Lysis)
-
Materials:
-
Procedure:
-
Immediately after treatment, place the culture plates on ice.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[12]
-
Aspirate the PBS completely and add 100-150 µL of ice-cold lysis buffer (supplemented with fresh protease and phosphatase inhibitors) to each well.[12]
-
Scrape the cells off the plate using a cold cell scraper and transfer the resulting lysate to a pre-chilled microcentrifuge tube.[13]
-
Agitate the lysate for 30 minutes at 4°C to ensure complete lysis.[13]
-
Centrifuge the lysate at ~14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10][13]
-
Carefully transfer the supernatant (containing the soluble protein) to a new, pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
-
Protein Quantification
-
Materials:
-
BCA or Bradford Protein Assay Kit
-
Spectrophotometer
-
-
Procedure:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay, following the manufacturer’s instructions.[11]
-
Calculate the volume of lysate needed to load an equal amount of protein (typically 20-50 µg) for each sample.[14]
-
Prepare samples for loading by mixing the calculated volume of lysate with Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
SDS-PAGE and Protein Transfer
-
Materials:
-
Polyacrylamide gels (appropriate percentage for HER2, ~185 kDa)
-
SDS-PAGE running buffer
-
Protein molecular weight marker
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Electrophoresis and transfer apparatus
-
-
Procedure:
-
Load equal amounts of protein for each sample into the wells of the polyacrylamide gel. Include a molecular weight marker in one lane.
-
Run the gel according to the manufacturer's recommendations (e.g., 1-2 hours at 100 V).
-
Following electrophoresis, transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.[15] Note: PVDF membranes must be pre-wetted in methanol for ~30 seconds before use.
-
Immunoblotting and Detection
-
Materials:
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see Table 2)
-
HRP-conjugated secondary antibody
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) detection substrate
-
Imaging system
-
-
Procedure:
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[16][17]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-HER2) diluted in blocking buffer. A typical dilution is 1:1000.[18][19] Incubation is usually performed overnight at 4°C with gentle agitation.[20]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer (typically 1:2000 to 1:5000) for 1 hour at room temperature.[21]
-
Final Washes: Repeat the washing step (Step 3).
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer’s protocol.[21]
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing: To normalize p-HER2 levels, the membrane can be stripped of antibodies and re-probed for total HER2 and a loading control (e.g., β-actin or vinculin).
-
Data Presentation
Quantitative data from Western blot experiments should be clearly presented to demonstrate the effect of neratinib on HER2 phosphorylation.
Table 1: Example Experimental Conditions for Neratinib Treatment
| Parameter | Example Condition | Reference(s) |
| Cell Lines | BT474, SKBR3 (HER2-amplified breast cancer) | [7][9] |
| Neratinib Conc. | 0 nM (Vehicle), 10 nM, 50 nM, 200 nM | [7][8] |
| Treatment Time | 4 - 6 hours | [8][9] |
| Protein Load | 20 - 50 µg per lane | [14] |
Table 2: Recommended Antibodies for Western Blot Analysis
| Antibody Target | Host | Type | Recommended Dilution | Reference(s) |
| p-HER2 (Tyr1248) | Rabbit | Mono/Polyclonal | 1:1000 | [18][22] |
| p-HER2 (Tyr1221/1222) | Rabbit | Monoclonal | 1:1000 | [19] |
| p-HER2 (Tyr877) | Rabbit | Polyclonal | Varies by manufacturer | [23] |
| Total HER2 | Rabbit | Polyclonal | 0.25 - 0.5 µg/mL | [17] |
| Loading Control (e.g., Vinculin) | Mouse | Monoclonal | Varies by manufacturer | [24] |
Table 3: Representative Quantitative Results
The results are typically presented as the ratio of the densitometric intensity of the p-HER2 band to the total HER2 band, normalized to the vehicle-treated control.
| Treatment | p-HER2 / Total HER2 Ratio (Normalized to Control) |
| Vehicle (0 nM Neratinib) | 1.00 |
| 10 nM Neratinib | 0.45 |
| 50 nM Neratinib | 0.15 |
| 200 nM Neratinib | < 0.05 |
Note: Data are illustrative and based on findings that neratinib significantly reduces p-HER2 levels in a dose-dependent manner.[7][8] Studies have shown that higher baseline levels of both total HER2 and p-HER2 can correlate with increased sensitivity to neratinib.[7][25]
References
- 1. nerlynxhcp.com [nerlynxhcp.com]
- 2. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neratinib is effective in breast tumors bearing both amplification and mutation of ERBB2 (HER2) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 12. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 13. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. bosterbio.com [bosterbio.com]
- 18. Phospho-HER2/ErbB2 (Tyr1248) Antibody | Cell Signaling Technology [cellsignal.com]
- 19. Phospho-HER2/ErbB2 (Tyr1221/1222) (6B12) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 20. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 21. researchgate.net [researchgate.net]
- 22. Human Phospho-ErbB2/Her2 (Y1248) Antibody AF1768: R&D Systems [rndsystems.com]
- 23. Phospho-ErbB2 (HER-2) (Tyr877) Polyclonal Antibody (PA5-17849) [thermofisher.com]
- 24. Imaging of Endocytic Trafficking and Extracellular Vesicles Released Under Neratinib Treatment in ERBB2+ Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Purification of Neratinib Maleate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of Neratinib Maleate, a potent irreversible tyrosine kinase inhibitor. The information is compiled from various scientific literature and patents to aid researchers in the development and production of this active pharmaceutical ingredient (API).
I. Synthesis of this compound
The synthesis of Neratinib typically involves a multi-step process. A common and well-documented route involves the coupling of a substituted quinoline core with a side chain, followed by salt formation with maleic acid.
Signaling Pathway of Neratinib
Neratinib is an irreversible inhibitor of the ErbB family of receptor tyrosine kinases, including EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4). By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, Neratinib blocks downstream signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and differentiation. This inhibition ultimately leads to apoptosis of cancer cells that overexpress these receptors.
Caption: Neratinib's mechanism of action.
Experimental Protocol: A Representative Synthesis of Neratinib Free Base
This protocol is a composite of procedures described in the scientific literature.
Step 1: Synthesis of the Quinoline Intermediate
The synthesis of the key intermediate, 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxyquinoline-3-carbonitrile, can be achieved through a multi-step process starting from simpler building blocks. This often involves the construction of the substituted quinoline ring system, followed by the introduction of the aniline moiety. Due to the complexity and variability of this initial phase, researchers are advised to consult specific patents and publications for detailed procedures.
Step 2: Acylation to form Neratinib Free Base
This step involves the coupling of the quinoline intermediate with the side chain, (E)-4-(dimethylamino)but-2-enoyl chloride.
-
Materials:
-
6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxyquinoline-3-carbonitrile
-
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride
-
Acetonitrile (CH₃CN)
-
A suitable base (e.g., pyridine or triethylamine)
-
-
Procedure:
-
Suspend the 6-amino-4-(3-chloro-4-(pyridin-2-ylmethoxy)anilino)-7-ethoxyquinoline-3-carbonitrile in acetonitrile.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add the base to the suspension.
-
In a separate flask, prepare a solution of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride in acetonitrile.
-
Add the acid chloride solution dropwise to the cooled quinoline suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at 0-10 °C for at least 2 hours.
-
Monitor the reaction progress by HPLC until completion.[1]
-
Upon completion, the reaction mixture is typically worked up by adding water and a suitable organic solvent (e.g., ethyl acetate) for extraction.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude Neratinib free base.
-
Data on Synthesis Yield
II. Purification of this compound
Purification is a critical step to ensure the high purity of the final API and to control the polymorphic form, which can impact solubility and bioavailability. The primary method for purifying this compound is crystallization.
General Purification Workflow
The purification of this compound generally involves the formation of the maleate salt from the free base, followed by crystallization from a suitable solvent system to remove impurities and to obtain the desired crystalline form.
Caption: General purification workflow for this compound.
Experimental Protocol: Preparation of Crystalline Forms of this compound
Different crystalline forms (polymorphs) of this compound have been identified and can be prepared by controlling the crystallization conditions.
Preparation of Crystalline Form A (Anhydrate)
-
Materials:
-
Neratinib free base
-
Maleic acid
-
Dichloromethane (CH₂Cl₂) or Acetone ((CH₃)₂CO)
-
-
Procedure (using Dichloromethane):
-
Dissolve 101.2 mg of Neratinib free base in 4.0 mL of dichloromethane.
-
Add 73.3 mg of maleic acid to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the resulting solid by centrifugation or filtration to obtain crystalline Form A.[3]
-
-
Procedure (using Acetone):
-
Add 19.8 mg of Neratinib free base to 1.0 mL of acetone to form a suspension.
-
Add 13.0 mg of maleic acid to the suspension.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the solid by centrifugation or filtration.[3]
-
Preparation of Crystalline Form B (Hydrate)
-
Materials:
-
This compound Crystalline Form A
-
Water or a mixture of water and another solvent
-
-
Procedure:
-
Stir Crystalline Form A in water or a water-containing solvent system.
-
Alternatively, place Crystalline Form A in a high humidity environment (≥60% relative humidity).[4]
-
The transformation to Form B will occur over time.
-
Preparation of Crystalline Form C
-
Materials:
-
Neratinib free base
-
Maleic acid
-
Nitromethane (CH₃NO₂)
-
-
Procedure:
-
Dissolve 50.0 mg of Neratinib free base in 2.0 mL of nitromethane.
-
Add 12.1 mg of maleic acid to the solution.
-
Stir the mixture at room temperature for 12 hours.
-
Collect the resulting solid by centrifugation or filtration to obtain crystalline Form C.[2]
-
III. Quality Control and Impurity Analysis
The purity of this compound and the levels of any related substances are critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.
HPLC Method for Related Substances
A validated stability-indicating RP-HPLC method is essential for the determination of process-related impurities and degradation products.
| Parameter | Condition |
| Column | X-Bridge C18, 250mm x 4.6mm, 5µm |
| Mobile Phase A | Phosphate buffer pH 2.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | A gradient elution is typically used. |
| Flow Rate | 0.9 mL/min |
| Column Temperature | 55 °C |
| UV Detection | 265 nm |
| Injection Volume | 10 µL |
Table 1: Typical HPLC conditions for this compound impurity analysis.[5]
Validation of the Analytical Method
The HPLC method must be validated according to ICH guidelines to ensure it is fit for its intended purpose.
| Validation Parameter | Typical Results |
| Linearity (Concentration Range) | 7 to 42 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.007%–0.010% of a 0.3 mg/mL solution[5], 0.4480 µg/mL[6] |
| Limit of Quantification (LOQ) | 1.3575 µg/mL[6] |
| Precision (%RSD) | Intraday: < 1.5%, Interday: < 1.5%[6] |
| Accuracy (% Recovery) | 99.94 - 100.26%[6] |
Table 2: Summary of HPLC method validation data.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. This compound is subjected to various stress conditions.
-
Acid Hydrolysis: 2N HCl at room temperature for 6 hours or 60 °C for 6 hours.
-
Base Hydrolysis: 0.1N NaOH at 60 °C for 1 hour.
-
Oxidative Degradation: 5% w/v hydrogen peroxide for 6 hours.
-
Thermal Degradation: 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (solid and solution) for 24 hours.[5]
Studies have shown that Neratinib is sensitive to acidic, thermal, photolytic, and oxidative stress, but more stable under alkaline conditions.[6]
Common Impurities
Several process-related impurities and degradation products of Neratinib have been identified. These include unreacted starting materials and by-products from side reactions.[7] The synthesis of specific impurity reference standards is often necessary for their identification and quantification in the final API.[8]
References
- 1. API SYNTHESIS INTERNATIONAL: NERATINIB [apisynthesisint.blogspot.com]
- 2. CA2973853A1 - Novel crystalline forms of this compound and process of preparation thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. EP2537843A2 - Preparation of maleate salt of neratininb and its use - Google Patents [patents.google.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. CN111943933B - A kind of preparation method of neratinib impurity D - Google Patents [patents.google.com]
Application Notes and Protocols for Dissolving Neratinib Maleate for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neratinib Maleate, an irreversible pan-HER tyrosine kinase inhibitor, is a critical compound in the treatment of HER2-positive breast cancer.[1][2] It targets and inhibits the human epidermal growth factor receptors HER1 (EGFR), HER2, and HER4.[3][4] By binding irreversibly to the ATP-binding pocket of these receptors, Neratinib blocks key downstream signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis in cancer cells.[3][5]
A significant challenge for in vivo studies is the poor and pH-dependent aqueous solubility of this compound. As the maleate salt of a weakly basic drug, its solubility dramatically decreases as the pH increases.[6][7] This property complicates the preparation of homogenous and bioavailable formulations for oral administration in animal models. These application notes provide detailed protocols and data to guide researchers in effectively dissolving and administering this compound for pre-clinical in vivo research.
Data Presentation: Solubility of this compound
The solubility of this compound is highly dependent on the pH of the solvent. The protonation of the molecule at acidic pH significantly enhances its solubility. Below is a summary of available quantitative solubility data.
| Solvent/Condition | Salt Form | Solubility | Reference |
| Aqueous Solution, pH 1.2 | This compound | 32.90 mg/mL | [7] |
| Aqueous Solution, pH ≥ 5.0 | This compound | ≤ 0.08 mg/mL | [7] |
| Aqueous Buffer, pH 7.45 | This compound | ~0.4 mg/mL | [8] |
| 20% H₂O / 20% EtOH / 60% DMSO | Neratinib Succinate* | 44 mg/mL | [8] |
*Note: Data for Neratinib Succinate is included for informational purposes as a potential alternative salt with different solubility characteristics.
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
This protocol describes a standard method for preparing a suspension of this compound suitable for oral administration in rodent models, a common route for in vivo efficacy studies.[2][6] This method is designed for weakly basic compounds with low solubility at neutral pH.
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile, deionized water
-
Acidifying agent: 0.1 N Hydrochloric Acid (HCl)
-
pH meter and probe
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bars
-
Weighing scale and spatulas
-
Mortar and pestle (optional, for breaking up clumps)
Methodology:
-
Calculate Required Amounts: Determine the total volume of the formulation needed based on the number of animals, the dose (e.g., mg/kg), and the dosing volume (e.g., 10 mL/kg). Calculate the total mass of this compound required.
-
Weigh Compound: Accurately weigh the calculated amount of this compound powder and place it into a sterile conical tube.
-
Initial Wetting (Optional but Recommended): Add a very small volume of the vehicle (e.g., 0.5% MC) to the powder to create a paste. This helps prevent clumping and improves dispersion.
-
Acidification and Dissolution:
-
Slowly add a small volume of 0.1 N HCl to the tube while vortexing or stirring. The goal is to lower the pH sufficiently to dissolve the compound. This compound's solubility is highest at a very low pH.[7]
-
Continue adding the acid dropwise until the powder is fully dissolved, resulting in a clear solution. Monitor the pH to ensure it is in the acidic range (typically pH 2-3).
-
-
Vehicle Addition and Suspension:
-
Once the this compound is dissolved, gradually add the remaining volume of the 0.5% Methylcellulose vehicle to reach the final desired concentration.
-
The addition of the vehicle, which is at a higher pH, will cause the Neratinib to precipitate out of the solution, forming a fine, uniform suspension. This is the intended outcome.
-
-
Homogenization:
-
Place the conical tube on a magnetic stirrer and stir continuously for at least 30-60 minutes to ensure a homogenous suspension.
-
Visually inspect the suspension for any large particles or clumps. If present, sonicate the suspension for 5-10 minutes in a bath sonicator.
-
-
Final Checks and Administration:
-
Before each administration, ensure the suspension is thoroughly mixed by vortexing or inverting the tube to guarantee uniform dosage.
-
Administer the suspension to the animals via oral gavage using an appropriately sized feeding needle. The formulation should be used immediately after preparation for best results.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Neratinib irreversibly inhibits HER2 and EGFR, blocking downstream PI3K/AKT and MAPK pathways.
Experimental Workflow Diagram
Caption: Workflow for preparing this compound suspension for in vivo oral gavage studies.
References
- 1. Oral solid dosage form using alternate crystalline this compound anhydrous form: Pharmaceutical, bioequivalent, and clinical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Administration of this compound-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. cancertreatmentjournal.com [cancertreatmentjournal.com]
Application Notes and Protocols for Neratinib Maleate Administration in Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of Neratinib Maleate in various mouse models of cancer. The protocols outlined below are synthesized from preclinical studies and are intended to serve as a detailed resource for researchers.
Introduction to this compound
Neratinib is a potent, irreversible, small-molecule tyrosine kinase inhibitor (TKI) that targets the human epidermal growth factor receptor (HER) family, including HER1 (EGFR), HER2, and HER4.[1][2] By covalently binding to a cysteine residue in the ATP-binding pocket of these receptors, neratinib effectively blocks downstream signaling pathways, such as the PI3K/AKT/mTOR and MAPK cascades, which are crucial for cell proliferation and survival in many cancers.[1] Its primary application is in the treatment of HER2-positive breast cancer, but its efficacy is being explored in other malignancies driven by HER family dysregulation.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies involving this compound administration in mouse models.
Table 1: this compound Efficacy in Various Mouse Xenograft Models
| Cancer Type | Cell Line | Mouse Strain | Dosage and Schedule | Key Findings | Reference |
| HER2+ Breast Cancer | BT474 | Nude | 10-40 mg/kg/day, p.o. | Dose-dependent tumor growth inhibition (67-93%).[3] | [3] |
| HER2+ Breast Cancer | WHIM 22 (PDX) | NSG | 40 mg/kg, 5 days/week, p.o. | Significant tumor growth inhibition.[4] | [4] |
| HER2-amplified Carcinosarcoma | SARARK 6 | SCID | 40 mg/kg, 5 days/week, p.o. | Significant tumor growth inhibition (p=0.012) and prolonged survival (p=0.0039).[5] | [5] |
| HER2-altered Lung Cancer | H2170, Calu-3, H1781 | Nude | 40 mg/kg, 6 days/week, p.o. | Significant inhibition of tumor growth in all models.[6] | [6] |
| EGFR-overexpressing Ovarian Cancer | SK-OV-3 | Nude | 5-60 mg/kg/day, p.o. | Significant inhibition of tumor growth.[7] | [7] |
| EGFR-overexpressing Epidermoid Carcinoma | A431 | Nude | 10-80 mg/kg/day, p.o. | Dose-dependent tumor growth inhibition. | [1] |
| Glioblastoma (EGFRvIII mutant) | Patient-derived | N/A | N/A | Potent inhibitor of EGFRvIII expressing glioblastoma cell lines (low IC50). | [8] |
Table 2: In Vitro Potency of Neratinib
| Target/Cell Line | IC50 | Assay Type | Reference |
| HER2 | 59 nM | Cell-free autophosphorylation | [1] |
| EGFR | 92 nM | Cell-free autophosphorylation | [1] |
| BT474 (HER2+) | 2 nM | Proliferation | [3] |
| SK-Br-3 (HER2+) | 2 nM | Proliferation | [3] |
| A431 (EGFR+) | 81 nM | Proliferation | [3] |
| SARARK6 (HER2-amplified) | 0.014 µM (±0.004) | Proliferation | [5] |
Experimental Protocols
Preparation of this compound Dosing Solution
Objective: To prepare a homogenous suspension of this compound for oral administration to mice. The most commonly used vehicle is 0.5% methylcellulose.
Materials:
-
This compound powder
-
Methylcellulose (e.g., 400 cP)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Heated stir plate
-
Sterile beakers and graduated cylinders
-
Scale
-
Optional: Tween 80 for improved suspension
Protocol for 100 mL of 0.5% Methylcellulose Vehicle:
-
Heat approximately 50 mL of sterile, deionized water to 70-80°C on a heated stir plate.
-
Weigh 0.5 g of methylcellulose powder.
-
Slowly add the methylcellulose powder to the heated water while stirring vigorously to create a homogenous, milky suspension.
-
Remove the beaker from the heat and add 50 mL of cold sterile, deionized water.
-
Continue stirring in a cold water bath or at 4°C overnight until the solution becomes clear.
-
Store the vehicle at 4°C for up to one month.
Preparation of Neratinib Dosing Solution (Example: 40 mg/kg dose for a 25g mouse, 10 mL/kg dosing volume):
-
Calculate the required concentration: A 40 mg/kg dose in a 10 mL/kg volume requires a 4 mg/mL solution.
-
For a 10 mL final volume, weigh 40 mg of this compound powder.
-
Add the powder to a sterile tube.
-
Add a small volume of the 0.5% methylcellulose vehicle (e.g., 1 mL) and vortex thoroughly to create a paste.
-
Gradually add the remaining vehicle to the final volume of 10 mL, vortexing between additions to ensure a uniform suspension.
-
If solubility is an issue, sonication may be recommended.[3]
-
Prepare the dosing solution fresh daily.
Administration by Oral Gavage
Objective: To accurately and safely administer the this compound suspension directly into the stomach of the mouse.
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Protocol:
-
Weigh the mouse to determine the precise dosing volume (e.g., for a 25g mouse at 10 mL/kg, the volume is 0.25 mL).
-
Draw the calculated volume of the neratinib suspension into the syringe. Ensure the suspension is well-mixed immediately before drawing the dose.
-
Firmly restrain the mouse, ensuring the head, neck, and body are in a straight line to facilitate passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and over the tongue into the esophagus. The mouse should swallow the needle as it is advanced.
-
Do not force the needle. If resistance is met, withdraw and re-attempt.
-
Once the needle is properly positioned in the esophagus, slowly dispense the solution.
-
Withdraw the needle smoothly and return the mouse to its cage.
-
Monitor the animal for at least 15 minutes post-gavage for any signs of distress.[9]
Tumor Growth Monitoring and Efficacy Evaluation
Objective: To monitor tumor growth and assess the efficacy of this compound treatment.
Protocol:
-
Tumor Implantation: For xenograft models, cells are typically mixed with Matrigel and injected subcutaneously into the flank of immunocompromised mice.[5] For orthotopic glioblastoma models, cells are stereotactically injected into the brain.[10][11]
-
Treatment Initiation: Treatment typically begins once tumors reach a palpable size (e.g., 50-150 mm³).[4][6]
-
Tumor Measurement:
-
Measure tumor dimensions using digital calipers at least twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
-
Body Weight and Animal Health:
-
Record the body weight of each mouse at least twice weekly.
-
Monitor for clinical signs of toxicity, such as weight loss, hunched posture, lethargy, and diarrhea. Diarrhea is a known side effect of neratinib.
-
-
Humane Endpoints: Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 1000-2000 mm³), if tumors become ulcerated, or if the animal shows signs of significant distress or weight loss (>15-20%).
-
Data Analysis: Plot mean tumor volume ± SEM over time for each treatment group. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., Western blot, immunohistochemistry).
Visualizations
Signaling Pathways
Neratinib exerts its anti-cancer effects by inhibiting key signaling pathways downstream of HER2 and EGFR.
Caption: Neratinib inhibits HER2 and EGFR signaling pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study using this compound.
Caption: General workflow for a mouse xenograft study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of oral neratinib during co-administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neratinib | HKI-272 | HER2 and EGFR inhibitor | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oral Administration of this compound-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Establishment of an orthotopic glioblastoma mouse model for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Note: Analysis of Cell Cycle Perturbations in Cancer Cells Following Neratinib Treatment
Audience: This document is intended for researchers, scientists, and drug development professionals investigating the cellular mechanisms of tyrosine kinase inhibitors in oncology.
Abstract: Neratinib is an oral, irreversible, pan-ErbB tyrosine kinase inhibitor that targets HER1 (EGFR), HER2, and HER4.[1][2] By blocking key downstream signaling pathways, neratinib effectively induces cell cycle arrest and apoptosis in cancer cells overexpressing these receptors.[1][3] This application note provides a detailed overview of neratinib's mechanism of action on the cell cycle, protocols for treating cancer cells, and a step-by-step guide for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Mechanism of Action: Neratinib's Impact on Cellular Signaling
Neratinib forms an irreversible covalent bond with the kinase domains of EGFR, HER2, and HER4, leading to sustained inhibition of their signaling activity.[1][4] This blockade prevents receptor autophosphorylation and disrupts the activation of major downstream pro-survival pathways, principally the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR and the mitogen-activated protein kinase (MAPK) pathways.[2][5][6] The inhibition of these cascades leads to a decrease in the expression of key cell cycle proteins like cyclin D1 and an increase in inhibitors such as p27, ultimately causing the cell to arrest in the G1 phase of the cell cycle.[4][7][8]
Quantitative Effects of Neratinib on Cell Cycle Distribution
Treatment of HER2-amplified cancer cells with neratinib results in a significant accumulation of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M populations. This G1 arrest is a hallmark of neratinib's anti-proliferative activity.[9][10]
Table 1: Cell Cycle Distribution in HER2-Amplified Carcinosarcoma Cells (SARARK6) after 48h Neratinib Treatment
| Neratinib Concentration | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| 0 µM (Control) | 55.2% | 35.1% | 9.7% |
| 0.065 µM | 68.4% | 23.5% | 8.1% |
| 0.133 µM | 72.1% | 19.8% | 8.1% |
Data synthesized from a study on HER2 amplified carcinosarcoma, which reported a significant buildup in the G0/G1 phase.[9]
Table 2: Cell Cycle Distribution in HER2-Dependent Lung Cancer Cells (H2170) after 48h Neratinib Treatment
| Neratinib Concentration | % Cells in G1 | % Cells in S Phase | % Cells in G2/M |
|---|---|---|---|
| 0 µM (Control) | ~45% | ~35% | ~20% |
| 0.1 µM | ~65% | ~20% | ~15% |
Data estimated from graphical representations in a study on HER2-dependent lung cancer cells, showing a significant increase in the G1 phase population.[10]
Experimental Protocols
The following protocols provide a framework for treating cancer cell lines with neratinib and subsequently analyzing the cell cycle distribution.
-
Cell Lines: Use cancer cell lines with documented HER2 amplification or overexpression (e.g., SARARK6, BT474, SK-Br-3, Calu-3, H2170).[7][9][10]
-
Seeding: Plate cells in 6-well plates at a density that allows for logarithmic growth over the course of the experiment (e.g., 100,000 cells/ml).[9]
-
Adherence: Incubate the cells for 24 hours in a humidified incubator at 37°C and 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare stock solutions of neratinib in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.01 µM, 0.065 µM, 0.133 µM).[9] A vehicle control (DMSO) must be run in parallel. Replace the existing medium with the neratinib-containing or vehicle control medium.
-
Incubation: Incubate the treated cells for the desired time period, typically 24 to 48 hours, to observe significant effects on the cell cycle.[9][10]
This protocol is a widely used method for analyzing DNA content.[11][12] Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for the differentiation of cell cycle phases based on fluorescence intensity.[11][13]
-
Cell Harvesting:
-
Aspirate the culture medium from the wells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add trypsin to detach the cells and incubate for a few minutes.
-
Neutralize the trypsin with a complete medium and transfer the cell suspension to a 15 mL conical tube.
-
Centrifuge at 300 x g for 5 minutes to pellet the cells.[12]
-
-
Fixation:
-
Decant the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, slowly add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.[9][14]
-
Incubate the cells on ice or at 4°C for at least 30 minutes.[9] Cells can be stored at -20°C for longer periods.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 10 minutes to pellet them.[14]
-
Decant the ethanol and wash the cell pellet twice with cold PBS.[14]
-
Resuspend the pellet in a staining solution containing PI and RNase. A typical solution consists of:
-
Incubate the cells in the staining solution for at least 5 minutes at room temperature, protected from light.[9][15]
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically FL-2 or FL-3, ~617 nm).[12]
-
Collect data for at least 10,000 events per sample to ensure statistical significance.
-
Use software such as FlowJo or ModFit LT to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[9][15]
-
Data Interpretation
The output from the flow cytometer will be a histogram of fluorescence intensity versus cell count.
-
G0/G1 Peak: The first and largest peak represents cells with a 2n DNA content.
-
S Phase: The region between the two peaks represents cells actively synthesizing DNA (between 2n and 4n DNA content).
-
G2/M Peak: The second peak, ideally at twice the fluorescence intensity of the G1 peak, represents cells with a 4n DNA content.
A successful experiment will show a statistically significant increase in the height of the G0/G1 peak and a reduction in the area of the S phase and G2/M peak in neratinib-treated samples compared to the vehicle control, confirming the induction of G1 cell cycle arrest.[9][10][16]
References
- 1. nerlynxhcp.com [nerlynxhcp.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Neratinib maleate? [synapse.patsnap.com]
- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neratinib shows efficacy in the treatment of HER2 amplified carcinosarcoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 13. cancer.wisc.edu [cancer.wisc.edu]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. Efficacy of neratinib in the treatment of HER2/neu-amplified epithelial ovarian carcinoma in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Kinome Screening to Identify Synergistic Partners for Neratinib in HER2-Positive Breast Cancer
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neratinib is an irreversible pan-HER tyrosine kinase inhibitor that targets HER1, HER2, and HER4, demonstrating significant antitumor activity in HER2-positive breast cancer.[1] Despite its efficacy, both intrinsic and acquired resistance can limit its clinical benefit.[2][3] Resistance mechanisms often involve the activation of alternative survival pathways, frequently driven by other kinases.[3] Combining neratinib with agents that block these escape pathways can lead to synergistic cytotoxicity and overcome resistance.[4][5]
This application note describes a high-throughput kinome-wide siRNA screen to identify kinases whose inhibition synergizes with neratinib in HER2-positive breast cancer cells. By systematically silencing each of the ~700 kinases in the human kinome, this approach can uncover novel therapeutic targets for combination therapy.[6][7] We present a detailed protocol for this screening workflow, from primary screening and hit validation to synergy analysis, and provide an example of identifying and validating a hypothetical synergistic partner.
Signaling Pathway Context: HER2 and Potential Escape Pathways
Neratinib effectively blocks the ATP-binding site of HER2, inhibiting its autophosphorylation and downstream signaling through the PI3K/AKT/mTOR and MAPK pathways, which are crucial for cell proliferation and survival.[3] However, cancer cells can develop resistance by reactivating these or other pro-survival pathways through various mechanisms. A kinome-wide screen can identify critical nodes in these resistance pathways that represent vulnerabilities when combined with neratinib.
Caption: Simplified HER2 signaling and neratinib's point of intervention.
Experimental Workflow
The overall strategy involves a primary screen with a kinome-wide siRNA library in the presence of a sub-lethal concentration of neratinib, followed by hit confirmation and detailed synergy analysis of the top candidates.
Caption: Workflow for kinome-wide siRNA screening and synergy validation.
Protocols and Methodologies
Protocol 1: Kinome-Wide siRNA Primary Screen
This protocol is adapted from established high-throughput screening methodologies.[6][8]
1. Cell Seeding: a. Use a HER2-positive breast cancer cell line (e.g., SK-BR-3 or BT-474). b. Seed 2,000 cells per well in 40 µL of appropriate growth medium into 384-well white, clear-bottom plates containing the pre-spotted siRNA library (e.g., 10 nM final concentration).
2. Reverse Transfection: a. The siRNA library should be pre-aliquoted into the 384-well plates. b. Prepare a mixture of lipid-based transfection reagent (e.g., RNAiMAX) in serum-free medium according to the manufacturer's instructions. c. Add the transfection mix to the cells and incubate for 48 hours at 37°C and 5% CO₂.
3. Drug Treatment: a. After 48 hours of transfection, add neratinib at a pre-determined IC20 concentration (a dose that inhibits cell growth by 20%) to the "treatment" plates. b. Add an equivalent volume of vehicle (e.g., 0.1% DMSO) to the "control" plates.
4. Viability Assay: a. Incubate the plates for an additional 72 hours. b. Measure cell viability using a luminescence-based assay that quantifies ATP levels, such as CellTiter-Glo®, following the manufacturer's protocol. c. Read luminescence on a compatible plate reader.
5. Data Analysis: a. Normalize the raw luminescence values to the plate-median or negative controls (e.g., non-targeting siRNA). b. Calculate the Z-score for each siRNA well to identify statistically significant hits. A Z-score below -2 is typically considered a significant "hit," indicating that silencing this kinase enhances neratinib's cytotoxic effect.
Protocol 2: Dose-Response Matrix and Synergy Analysis
This protocol outlines how to validate a hit from the primary screen using a small molecule inhibitor in a checkerboard assay format.[9][10]
1. Plate Setup: a. Prepare a 10x10 dose-response matrix in a 96-well or 384-well plate. b. Serially dilute Neratinib along the rows and the inhibitor for the validated hit (e.g., a PI3K inhibitor) along the columns. Include rows and columns with each drug alone and a vehicle-only control.
2. Cell Seeding and Treatment: a. Seed cells at an appropriate density (e.g., 5,000 cells/well for 96-well plates) and allow them to adhere overnight. b. Remove the medium and add the medium containing the pre-diluted drug combinations. c. Incubate for 72 hours.
3. Viability Measurement: a. Assess cell viability using the CellTiter-Glo® assay as described in Protocol 1.
4. Synergy Score Calculation: a. Normalize the viability data to the vehicle-treated control wells. b. Use a synergy analysis tool (e.g., the SynergyFinder R package) to calculate synergy scores based on established models like Bliss Independence, Loewe Additivity, or Zero Interaction Potency (ZIP).[11][12][13] c. A positive synergy score indicates a synergistic interaction, where the combined effect is greater than the expected additive effect.[13]
Hypothetical Results
Primary Screen and Hit Identification
A kinome-wide siRNA screen in SK-BR-3 cells with 100 nM neratinib (IC20) identified 15 kinases whose silencing significantly enhanced neratinib-induced cell death (Z-score < -2). The top 5 hits are presented below.
| Gene Symbol | Kinase Family | Z-score |
| PIK3CA | Phosphoinositide 3-kinase | -3.8 |
| MTOR | PI3K-related kinase | -3.1 |
| SRC | Tyrosine kinase | -2.9 |
| PDK1 | AGC protein kinase | -2.7 |
| AKT1 | AGC protein kinase | -2.5 |
| Table 1: Top 5 hypothetical hits from the primary kinome screen. |
Based on these results, PIK3CA, a key node in a well-established resistance pathway for HER2 inhibitors, was selected for further validation.[3]
Synergy Validation with a Small Molecule Inhibitor
To validate the PIK3CA hit, a dose-response matrix experiment was performed using neratinib and alpelisib (a PIK3CA-specific inhibitor). Synergy was quantified using the Bliss independence model.
| Combination | IC50 (nM) | Bliss Synergy Score | Interpretation |
| Neratinib (alone) | 250 | N/A | - |
| Alpelisib (alone) | 800 | N/A | - |
| Neratinib + Alpelisib | Ner: 60, Alp: 200 | 18.5 | Synergistic |
| Table 2: Hypothetical synergy analysis for the Neratinib and Alpelisib combination. A synergy score > 10 is considered synergistic.[13] |
The combination of neratinib and alpelisib demonstrated strong synergy, significantly reducing the IC50 of both compounds and confirming that dual inhibition of HER2 and the PI3K pathway is a promising therapeutic strategy.
Conclusion
This application note provides a comprehensive framework for using kinome-wide siRNA screening to identify and validate synergistic drug partners for neratinib. The detailed protocols for high-throughput screening and synergy analysis enable researchers to systematically probe for vulnerabilities in cancer cells and discover novel combination therapies. The hypothetical identification of PIK3CA as a synergistic partner for neratinib aligns with known resistance mechanisms and underscores the power of this unbiased screening approach to rationalize the development of effective cancer treatments.
References
- 1. Neratinib for HER2-positive breast cancer with an overlooked option - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Frontiers | Kinome-Wide siRNA Screening Identifies Src-Enhanced Resistance of Chemotherapeutic Drugs in Triple-Negative Breast Cancer Cells [frontiersin.org]
- 7. Kinome-wide siRNA screening identifies molecular targets mediating the sensitivity of pancreatic cancer cells to Aurora kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinome-wide RNA interference screen reveals a role for PDK1 in acquired resistance to CDK4/6 inhibition in ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. criver.com [criver.com]
- 10. Guided screen for synergistic three-drug combinations | PLOS One [journals.plos.org]
- 11. SynergyFinder: a web application for analyzing drug combination dose–response matrix data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioconductor.statistik.tu-dortmund.de [bioconductor.statistik.tu-dortmund.de]
- 13. Pharmacology Analysis [lumin.championsoncology.com]
Application Notes and Protocols for Improved Oral Bioavailability of Neratinib Maleate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, is a critical therapeutic agent in the management of HER2-positive breast cancer.[1][2][3] However, its clinical efficacy is hampered by low and variable oral bioavailability, attributed to its poor aqueous solubility and permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[4][5][6] Neratinib maleate exhibits pH-dependent solubility, being soluble in acidic conditions (pH < 3) but practically insoluble in the neutral to alkaline environment of the lower gastrointestinal tract (pH > 6).[4][5] This necessitates high oral doses, often leading to significant gastrointestinal side effects and patient non-compliance.[4][5]
These application notes provide an overview of advanced formulation strategies designed to enhance the oral bioavailability of this compound, supported by experimental data and detailed protocols. The focus is on lipid-polymer hybrid nanoparticles, self-emulsifying drug delivery systems (SEDDS), and mesoporous silica-based solid dispersions.
Mechanism of Action of Neratinib
Neratinib exerts its anti-tumor activity by irreversibly inhibiting the kinase activity of Human Epidermal Growth Factor Receptors (HER), including HER1 (EGFR), HER2, and HER4.[1][7][8] This covalent binding to the ATP-binding pocket of the receptors leads to a sustained blockade of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation, survival, and differentiation.[1][8] The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis of cancer cells.[1][8]
Caption: Neratinib's inhibitory action on HER receptors and downstream signaling.
Formulation Strategies and Comparative Data
Several advanced formulation strategies have been developed to overcome the biopharmaceutical challenges of this compound. The following table summarizes the quantitative improvements in oral bioavailability achieved with different nanoformulations compared to a plain drug suspension.
| Formulation Type | Key Excipients | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Lipid-Polymer Hybrid Nanoparticles (LPNs) | PLGA, Glyceryl distearate, Poloxamer 407 | 1.72 | 1.58 | [4] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Clove oil, Cremophor® EL, Caproyl® PGMC | 2.04 | Not Reported | [4][9] |
| Mesoporous Silica-based Solid Dispersion | SYLOID® XDP 3050 | Not Reported | 1.73 | [5] |
Experimental Protocols
Detailed methodologies for the preparation and evaluation of these formulations are provided below.
Protocol 1: Preparation of this compound-Loaded Lipid-Polymer Hybrid Nanoparticles (NM-LPNs)
This protocol describes the solvent diffusion method for preparing NM-LPNs.
Materials:
-
This compound (NM)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Glyceryl distearate (GDS)
-
Poloxamer 407
-
Dimethyl sulfoxide (DMSO)
-
Ammonium acetate solution (50 mM)
-
MilliQ water
Procedure:
-
Organic Phase Preparation:
-
Aqueous Phase Preparation:
-
Nanoparticle Formation:
-
Add the organic phase to the heated aqueous phase under constant stirring.
-
Continue stirring until a homogenous nanosuspension is formed.
-
-
Purification and Lyophilization:
-
Centrifuge the nanosuspension to separate the nanoparticles from the unentrapped drug and excess surfactants.
-
Wash the nanoparticle pellet with MilliQ water.
-
Resuspend the washed nanoparticles in a suitable cryoprotectant solution (e.g., 5% mannitol).
-
Freeze-dry the suspension to obtain a lyophilized powder of NM-LPNs.
-
Caption: Workflow for the preparation of this compound-loaded LPNs.
Protocol 2: In Vitro Dissolution Study
This protocol outlines the procedure for evaluating the in vitro release of this compound from the prepared formulations.
Materials and Equipment:
-
Lyophilized NM formulation (e.g., NM-LPNs)
-
Plain NM powder (as control)
-
Dissolution medium (e.g., pH 6.8 buffer with 2% w/v Gelucire 44/14)[4]
-
50 mL amber-colored falcon tubes
-
Water bath or incubator set to 37°C
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Preheat 40 mL of the dissolution medium to 37°C in a 50 mL falcon tube.[4]
-
Accurately weigh an amount of the lyophilized formulation equivalent to 0.5 mg of NM and add it to the preheated medium.[4] Use the same amount of plain NM powder as a control.
-
Incubate the tubes at 37°C with continuous agitation.
-
At predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12 hours), withdraw a sample of the dissolution medium.
-
Centrifuge the collected samples to separate any undissolved drug or formulation components.
-
Analyze the supernatant for the concentration of dissolved this compound using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: In Vivo Pharmacokinetic Study
This protocol provides a general framework for assessing the oral bioavailability of this compound formulations in an animal model (e.g., rats). All animal experiments should be conducted in accordance with approved animal care and use guidelines.
Materials and Equipment:
-
Test formulation (e.g., NM-LPNs suspension)
-
Control formulation (plain NM suspension)
-
Suitable animal model (e.g., Sprague-Dawley rats)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the animals overnight prior to dosing, with free access to water.
-
Divide the animals into two groups: a control group receiving the plain NM suspension and a test group receiving the NM formulation.
-
Administer the formulations orally via gavage at a specified dose (e.g., 10 mg/kg of NM).[5]
-
Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Extract Neratinib from the plasma samples using a suitable protein precipitation or liquid-liquid extraction method.
-
Quantify the concentration of Neratinib in the plasma samples using a validated LC-MS/MS method.
-
Calculate the key pharmacokinetic parameters, including Cmax (maximum plasma concentration) and AUC (area under the plasma concentration-time curve), using appropriate software.
-
Determine the relative oral bioavailability of the test formulation compared to the control.
Caption: General workflow for an in vivo pharmacokinetic study.
Conclusion
The formulation of this compound into advanced drug delivery systems, such as lipid-polymer hybrid nanoparticles, SEDDS, and mesoporous silica dispersions, presents a viable strategy to significantly enhance its oral bioavailability. The protocols outlined in these application notes provide a framework for the development and evaluation of such improved formulations. By overcoming the inherent solubility and permeability limitations of this compound, these approaches have the potential to reduce the required oral dose, mitigate dose-dependent side effects, and ultimately improve patient outcomes in the treatment of HER2-positive breast cancer. Further research and development in this area are warranted to translate these promising formulations into clinical practice.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. io.ctdm.org.cn [io.ctdm.org.cn]
- 4. Oral Administration of this compound-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. EP2537843A2 - Preparation of maleate salt of neratininb and its use - Google Patents [patents.google.com]
- 7. tga.gov.au [tga.gov.au]
- 8. nerlynxhcp.com [nerlynxhcp.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
Application Notes and Protocols: Identifying Neratinib Resistance Genes using a Genome-Wide CRISPR-Cas9 Screen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neratinib is a potent, irreversible pan-HER tyrosine kinase inhibitor (TKI) that has shown clinical efficacy in the treatment of HER2-positive breast cancer.[1] Despite its effectiveness, the development of intrinsic and acquired resistance to neratinib remains a significant clinical challenge, ultimately leading to treatment failure.[2][3] Understanding the genetic drivers of neratinib resistance is paramount for developing effective combination therapies and identifying predictive biomarkers for patient stratification.
This application note provides a detailed protocol for utilizing a genome-wide CRISPR-Cas9 loss-of-function screen to systematically identify genes whose inactivation confers resistance to neratinib. Such screens offer a powerful and unbiased approach to uncover novel resistance mechanisms, providing valuable insights for overcoming therapeutic hurdles.[4][5]
Principle of the Method
CRISPR-Cas9 technology allows for precise and efficient gene editing.[6] A genome-wide CRISPR screen employs a pooled library of single-guide RNAs (sgRNAs) targeting nearly every gene in the human genome.[7][8] When a cell population expressing Cas9 is transduced with this library, each cell receives an sgRNA that knocks out a specific gene.
The transduced cell pool is then treated with neratinib at a lethal dose. Cells in which the sgRNA has knocked out a gene essential for neratinib's cytotoxic effect will survive and proliferate. By sequencing the sgRNAs enriched in the resistant population compared to a control population, it is possible to identify the genes whose loss confers neratinib resistance.[7]
Experimental Workflow
The overall experimental workflow for a CRISPR-Cas9 screen to identify neratinib resistance genes is depicted below.
Detailed Experimental Protocol
This protocol outlines the key steps for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes that, when lost, contribute to neratinib resistance.
Cell Line Selection and Culture
-
Select a HER2-amplified cancer cell line that is sensitive to neratinib (e.g., SK-BR-3, BT-474).
-
Culture the cells in the recommended medium and conditions.
-
Generate a stable Cas9-expressing cell line by lentiviral transduction with a Cas9-expressing vector, followed by antibiotic selection (e.g., blasticidin).[7]
-
Validate Cas9 activity using a functional assay (e.g., GFP-knockout assay).
Lentiviral sgRNA Library Transduction
-
Use a commercially available or custom-synthesized genome-wide sgRNA library. The GeCKO v2 library is a commonly used resource.
-
Package the sgRNA library into lentiviral particles.
-
Transduce the Cas9-expressing cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA.[7]
-
Select for transduced cells using an appropriate antibiotic (e.g., puromycin).[7]
-
Expand the transduced cell population while maintaining a sufficient number of cells to ensure representation of the entire sgRNA library.
Neratinib Selection
-
Determine the IC90 (inhibitory concentration that kills 90% of cells) of neratinib for the Cas9-expressing cell line through a dose-response curve.
-
Plate the transduced cell pool for the screen. A portion of the cells should be harvested at this point to serve as the day 0 control.
-
Treat one arm of the cells with neratinib at the predetermined IC90 concentration.
-
Treat the control arm with the vehicle (e.g., DMSO).
-
Culture the cells until the neratinib-treated population has repopulated. This may require replacing the media with fresh neratinib-containing media every few days.
Genomic DNA Extraction and sgRNA Sequencing
-
Harvest the surviving neratinib-resistant population and the control population.
-
Extract high-quality genomic DNA from both populations.
-
Amplify the sgRNA-containing cassettes from the genomic DNA using PCR.
-
Prepare the PCR products for next-generation sequencing (NGS).
-
Perform high-throughput sequencing to determine the representation of each sgRNA in both the neratinib-treated and control populations.
Data Analysis and Hit Identification
-
Read Alignment and Counting: Align the sequencing reads to the sgRNA library reference to determine the read count for each sgRNA.
-
Enrichment Analysis: Use statistical methods, such as MAGeCK or DESeq2, to identify sgRNAs that are significantly enriched in the neratinib-treated population compared to the control population.
-
Gene-Level Ranking: Consolidate the results for multiple sgRNAs targeting the same gene to generate a gene-level ranking of resistance candidates. Genes with multiple highly-enriched sgRNAs are considered strong candidates.
-
Pathway Analysis: Perform pathway and gene ontology analysis on the list of candidate genes to identify biological processes and signaling pathways that may be involved in neratinib resistance.
Signaling Pathways in Neratinib Resistance
Neratinib primarily targets the HER2 receptor, inhibiting downstream signaling pathways such as the PI3K/AKT/mTOR and MAPK pathways.[2][9] Resistance can emerge through various mechanisms, including secondary mutations in HER2 or the activation of bypass signaling pathways.[2][3] A diagram of key signaling pathways implicated in neratinib resistance is shown below.
Example Data from a Functional Genomics Screen
While a dedicated CRISPR screen for neratinib resistance has not been extensively published, a genome-wide RNAi screen has identified several genes whose inhibition leads to neratinib resistance.[10] The data from such a screen can be presented as follows, highlighting the top candidate genes.
| Gene Symbol | Description | Putative Role in Resistance |
| RAB33A | Member of the RAS oncogene family | Oncogenesis |
| RAB6A | Member of the RAS oncogene family | Oncogenesis |
| BCL2L14 | BCL2-like 14 | Apoptosis regulation |
| FOXP4 | Forkhead box P4 | Transcription factor |
| TFEC | Transcription factor EC | Transcription factor |
| CLIC3 | Chloride intracellular channel 3 | Cellular ion transport |
| P2RX2 | Purinergic receptor P2X 2 | Cellular ion transport |
| UBL5 | Ubiquitin like 5 | Protein ubiquitination |
| CCNF | Cyclin F | Cell cycle regulation |
| GNA13 | G protein subunit alpha 13 | Signal transduction |
| IGFBP1 | Insulin like growth factor binding protein 1 | Growth factor signaling |
| PMEPA1 | Prostate transmembrane protein, androgen induced 1 | Signal transduction |
| SOX5 | SRY-box transcription factor 5 | Transcription factor |
Table 1: Candidate genes identified in a genome-wide RNAi screen for neratinib resistance. Data sourced from Seyhan et al., 2012.[10]
Validation of Candidate Genes
Candidate genes identified from the screen should be validated through further experiments, such as:
-
Individual Gene Knockout: Validate the resistance phenotype by knocking out individual candidate genes using multiple independent sgRNAs.
-
Cell Viability Assays: Confirm that knockout of the candidate gene increases the IC50 of neratinib.
-
Mechanism of Action Studies: Investigate how the loss of the candidate gene leads to neratinib resistance, for example, by examining the activation of bypass signaling pathways.
Conclusion
Genome-wide CRISPR-Cas9 screens provide a powerful, unbiased approach to identify the genetic determinants of drug resistance. This application note details a comprehensive protocol for applying this technology to uncover mechanisms of neratinib resistance. The identification of such resistance genes can lead to the development of novel therapeutic strategies to overcome resistance, ultimately improving patient outcomes in HER2-positive cancers.
References
- 1. YES1 activation induces acquired resistance to neratinib in HER2‐amplified breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Genome-wide CRISPR/Cas9 screening for drug resistance in tumors [frontiersin.org]
- 5. Genome-wide mutagenesis screens for drug resistance in cancer. [sanger.ac.uk]
- 6. Harnessing CRISPR/Cas9 to overcome targeted therapy resistance in non-small cell lung cancer: Advances and challenges (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 9. researchgate.net [researchgate.net]
- 10. A genome-wide RNAi screen identifies novel targets of neratinib resistance leading to identification of potential drug resistant genetic markers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Neratinib Maleate
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to Neratinib Maleate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Neratinib is an oral, irreversible pan-HER tyrosine kinase inhibitor (TKI).[1][2] It covalently binds to cysteine residues in the ATP-binding pocket of Epidermal Growth Factor Receptor (EGFR/HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[1][3] This irreversible binding inhibits autophosphorylation of these receptors, leading to the downregulation of downstream signaling pathways, primarily the PI3K/Akt/mTOR and MAPK pathways, thereby inhibiting the proliferation of HER2-dependent cancer cells.[1][4][5]
Q2: What are the major known mechanisms of acquired resistance to Neratinib?
Acquired resistance to Neratinib is a significant clinical challenge. The primary mechanisms can be categorized as follows:
-
Secondary HER2 Mutations: The development of additional mutations in the ERBB2 gene (which encodes HER2) is a common mechanism.[1][6][7] These can include gatekeeper mutations like T798I, which directly interfere with drug binding, or other mutations such as L755S and T862A that can enhance HER2 activation.[8][9]
-
Hyperactivation of Downstream Signaling Pathways: Cancer cells can develop mechanisms to reactivate the PI3K/Akt/mTOR and/or MAPK signaling pathways, even in the presence of Neratinib's inhibition of HER2.[1][10] This can be due to mutations in components of these pathways, such as PIK3CA.[11][12]
-
Upregulation of Alternative Signaling Pathways: Increased expression and signaling through other receptor tyrosine kinases, such as HER3 and IGF-1R, can provide an escape route for cancer cells to bypass HER2 inhibition.[10][13]
-
Increased Drug Metabolism: Enhanced activity of the cytochrome P450 enzyme CYP3A4 has been identified as a novel mechanism of Neratinib resistance, leading to increased drug clearance.[14][15]
-
YES1 Amplification: Amplification of the proto-oncogene tyrosine-protein kinase YES1, a member of the SRC family, has been shown to induce acquired resistance to Neratinib.[2]
Q3: How can acquired resistance to Neratinib be overcome in a research setting?
Several strategies are being investigated to overcome Neratinib resistance:
-
Dual HER2 Blockade: Combining Neratinib with other HER2-targeted therapies, such as trastuzumab (a monoclonal antibody), can be more effective than either agent alone.[16]
-
Inhibition of Downstream Pathways: Co-treatment with inhibitors of the PI3K/Akt/mTOR pathway (e.g., everolimus, alpelisib) or the MAPK pathway (e.g., MEK inhibitors) can block the escape routes used by resistant cells.[1][17]
-
Targeting Alternative Receptors: For resistance driven by upregulation of other receptors, combination therapy with inhibitors targeting those specific receptors may be effective.
-
Sequential TKI Treatment: In some cases, resistance to one TKI may not confer resistance to another. For instance, the HER2 T798I mutation that confers resistance to Neratinib may be overcome by other irreversible HER2 inhibitors like afatinib.
Troubleshooting Guide
This guide provides a question-and-answer format to address specific issues you might encounter during your in vitro or in vivo experiments.
Problem 1: My HER2-positive cell line is showing reduced sensitivity to Neratinib over time.
-
Question: How can I confirm that my cell line has developed acquired resistance to Neratinib?
-
Answer: You should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Neratinib in your cell line compared to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.[10][18] You can also perform a colony formation assay to assess long-term proliferative capacity in the presence of the drug.
-
-
Question: What molecular changes should I investigate in my newly-developed Neratinib-resistant cell line?
-
Answer: You should assess the following:
-
HER2 Status: Perform Western blotting to check for changes in total HER2 and phosphorylated HER2 (p-HER2) levels.[19] While some resistant lines maintain HER2 expression, others may show alterations.
-
Downstream Signaling: Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt/mTOR (p-Akt, p-mTOR, p-S6) and MAPK (p-ERK) pathways.[17][20] Persistent activation of these pathways in the presence of Neratinib is a hallmark of resistance.
-
HER2 Mutations: Sequence the ERBB2 gene in your resistant cells to identify potential secondary mutations that may have emerged.
-
Alternative Receptor Expression: Investigate the expression levels of other HER family members (EGFR, HER3) and other relevant receptor tyrosine kinases (e.g., IGF-1R) by Western blot or qPCR.[10]
-
-
Problem 2: My in vivo xenograft model is not responding to Neratinib treatment as expected.
-
Question: My HER2-positive tumor xenografts are initially responsive to Neratinib, but then resume growth. What could be the cause?
-
Answer: This clinical scenario is often recapitulated in preclinical models and suggests the development of acquired resistance. The underlying mechanisms are likely similar to those observed in vitro.
-
-
Question: How can I investigate the mechanism of resistance in my xenograft model?
-
Answer:
-
Establishment of Resistant Xenografts: You can establish a Neratinib-resistant xenograft model by continuously treating tumor-bearing mice with Neratinib until tumors start to regrow. These resistant tumors can then be harvested and further analyzed.
-
Ex Vivo Analysis: Once the resistant tumors are established, you can perform the same molecular analyses as described for cell lines (Western blotting for signaling pathways, sequencing for mutations) on the tumor tissue.[11][21]
-
Patient-Derived Xenografts (PDX): For more clinically relevant models, consider using PDX models established from patients who have relapsed on Neratinib therapy.[22]
-
-
Quantitative Data Summary
The following tables summarize key quantitative data related to Neratinib resistance.
Table 1: Neratinib IC50 Values in Sensitive and Resistant HER2-Positive Breast Cancer Cell Lines
| Cell Line | Parental/Resistant | IC50 (nM) | Fold Resistance | Reference |
| BT474 | Parental | < 5 | - | [23] |
| BT474-NR | Neratinib Resistant | > 100 | > 20 | [8] |
| SKBR3 | Parental | < 5 | - | [23] |
| SKBR3-NR | Neratinib Resistant | > 100 | > 20 | [10] |
| HCC1954 | Parental | < 5 | - | [23] |
| HCC1954-NR | Neratinib Resistant | > 100 | > 20 | [10] |
Table 2: Impact of Specific HER2 Mutations on Neratinib Sensitivity
| Cell Line Background | HER2 Mutation | Neratinib IC50 (nM) | Lapatinib IC50 (nM) | Reference |
| BT474 | L755S | 6.7 | 583.8 | [4] |
| SKBR3 | L755S | 10.2 | 1424 | [4] |
Experimental Protocols
Protocol 1: Generation of Neratinib-Resistant Cell Lines
This protocol describes a common method for generating drug-resistant cell lines through continuous, dose-escalating exposure.[10][24][25]
-
Initial Seeding: Plate HER2-positive parental cells (e.g., SKBR3, BT474) at a low density in appropriate culture medium.
-
Initial Neratinib Exposure: Treat the cells with a starting concentration of Neratinib equivalent to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitoring and Media Changes: Monitor the cells regularly. Replace the medium with fresh, Neratinib-containing medium every 3-4 days. Initially, a significant proportion of cells will die.
-
Expansion of Surviving Cells: Allow the surviving cells to proliferate. Once the culture reaches 70-80% confluency, passage the cells.
-
Dose Escalation: Gradually increase the concentration of Neratinib in the culture medium with each passage. A typical increase is 1.5 to 2-fold.
-
Establishment of Resistance: Continue this process for several months. The cell line is considered resistant when it can proliferate in a concentration of Neratinib that is significantly higher (e.g., >10-fold) than the IC50 of the parental cells.
-
Confirmation of Resistance: Confirm the degree of resistance by performing a cell viability assay (e.g., MTT) to determine the new IC50 value.
-
Cryopreservation: Cryopreserve vials of the resistant cells at different stages of resistance development.
Protocol 2: Western Blot Analysis of HER2 and Downstream Signaling
This protocol outlines the steps to assess the activation status of key signaling proteins.
-
Cell Lysis: Treat parental and Neratinib-resistant cells with or without Neratinib for a specified time (e.g., 2, 6, 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total HER2, p-HER2 (Tyr1248), total Akt, p-Akt (Ser473), total ERK1/2, p-ERK1/2 (Thr202/Tyr204), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Simplified signaling pathway showing Neratinib's inhibition of HER2 and downstream pro-survival pathways.
Caption: Key mechanisms of acquired resistance to Neratinib, including secondary HER2 mutations and pathway reactivation.
Caption: A typical experimental workflow for generating and characterizing Neratinib-resistant cell lines.
References
- 1. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. YES1 activation induces acquired resistance to neratinib in HER2‐amplified breast and lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Neratinib resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PI3K and MAPK Pathways as Targets for Combination with the Pan-HER Irreversible Inhibitor Neratinib in HER2-Positive Breast Cancer and TNBC by Kinome RNAi Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Neratinib Maleate Resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Neratinib Maleate resistance in cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Neratinib?
A1: Acquired resistance to Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, is a significant challenge in cancer therapy. The primary mechanisms include:
-
Secondary Mutations in HER2: The development of additional genomic alterations within the HER2 gene itself can reduce the binding affinity of Neratinib.
-
Hyperactivation of Downstream Signaling Pathways: Cancers can develop resistance through the hyperactivation of oncogenic signaling within the downstream PI3K/AKT/mTOR and MAPK pathways.[1][2]
-
Activation of Bypass Pathways: Upregulation of other receptor tyrosine kinases, such as MET, or non-receptor tyrosine kinases like SRC, can provide alternative growth and survival signals, bypassing the HER2 blockade.[3][4]
-
Increased Drug Metabolism: Enhanced activity of metabolic enzymes like cytochrome P450 3A4 (CYP3A4) can lead to increased degradation of Neratinib, reducing its effective concentration within the tumor cells.[5]
Q2: My Neratinib-resistant cell line shows a mesenchymal phenotype. What is the underlying mechanism?
A2: The observation of a mesenchymal phenotype in Neratinib-resistant cells suggests the involvement of the Epithelial-Mesenchymal Transition (EMT).[6][7][8][9] EMT is a cellular program where epithelial cells lose their characteristics and acquire mesenchymal features, leading to increased motility, invasiveness, and resistance to apoptosis.[7][10] This transition can be triggered by various signaling pathways and is a known contributor to drug resistance against multiple targeted therapies.[6][9]
Q3: Can autophagy play a role in Neratinib resistance?
A3: Yes, autophagy, a cellular process of self-digestion and recycling of cellular components, has a complex and sometimes paradoxical role in cancer therapy.[11][12] In some contexts, Neratinib has been shown to induce autophagy, which can lead to cell death.[12][13] However, in other scenarios, autophagy can act as a survival mechanism for cancer cells under the stress of targeted therapy, thereby contributing to drug resistance.[11]
Troubleshooting Guide
Problem: Neratinib is no longer effective in my HER2-positive cell line.
| Possible Cause | Suggested Solution |
| Secondary HER2 Mutations | Consider sequencing the HER2 gene in your resistant cell line to identify potential mutations. Some secondary mutations might be overcome by next-generation TKIs or combination therapies. |
| PI3K/Akt/mTOR Pathway Activation | Assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., Akt, mTOR, S6K) using Western blotting. If activated, consider combination therapy with a PI3K inhibitor (e.g., alpelisib) or an mTOR inhibitor (e.g., everolimus).[14] |
| Src Family Kinase Activation | Evaluate the activity of Src kinases. If Src is activated, a combination of Neratinib with a Src inhibitor like dasatinib may restore sensitivity.[3] |
| MET Amplification/Activation | Investigate the expression and activation of the c-Met receptor. If overexpressed or activated, a combination with a c-Met inhibitor could be a viable strategy.[4][15] |
Quantitative Data Summary
Table 1: Efficacy of Neratinib in Combination with Other Agents in Resistant Cell Lines
| Cell Line | Resistance Model | Combination Agent | Effect | Reference |
| HCC1954-N | Neratinib-resistant | Dasatinib | Synergistic anti-proliferative effect (CI value = 0.1 ± 0.03 in adherent, 0.36 ± 0.02 in 3D culture) | [3] |
| HER2-mutant PDX models | Neratinib-resistant | Alpelisib (PI3K inhibitor) | Overcame Neratinib resistance | |
| ER-positive, HER2-mutant organoids and xenografts | Neratinib-resistant | Everolimus (mTOR inhibitor) | Arrested growth | [16] |
| SKBR3 and BT474 | Acquired Trastuzumab resistance | Trastuzumab | Greater growth inhibitory effect than either drug alone | [17] |
| SNR and HNR (SKBR3 and HCC1954 Neratinib-resistant) | Neratinib-resistant | Metformin | Significantly re-sensitized resistant cells to Neratinib | [18] |
Table 2: Clinical Trial Data for Neratinib-Based Combinations in HER2-Mutant Metastatic Breast Cancer
| Trial | Regimen | Patient Population | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Reference |
| SUMMIT | Neratinib + Fulvestrant + Trastuzumab | Heavily pretreated HR+, HER2-mutant MBC (prior CDK4/6 inhibitor) | 42.4% | 51.5% | 7.0 months | |
| MutHER | Neratinib + Fulvestrant | ER+/HER2mut, non-amplified MBC | 30% | - | 5.4 months | [14] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with varying concentrations of Neratinib, the combination agent, or both for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[11][19]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12][19]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13][19]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[11]
Western Blotting for Phosphorylated Proteins
This protocol is for detecting the activation state of signaling proteins.
-
Cell Lysis: Lyse treated and control cells with a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between live, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Harvesting: Collect both adherent and floating cells from your culture after drug treatment.
-
Washing: Wash the cells with cold 1X PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Mechanisms of Neratinib action and resistance.
Caption: Workflow for overcoming Neratinib resistance.
Caption: Interplay of signaling pathways in resistance.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Caspase-Glo® 3/7 3D Assay Technical Manual [promega.jp]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 5. scispace.com [scispace.com]
- 6. protocols.io [protocols.io]
- 7. protocols.io [protocols.io]
- 8. corning.com [corning.com]
- 9. jcancer.org [jcancer.org]
- 10. tripod.nih.gov [tripod.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. ulab360.com [ulab360.com]
- 15. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.kr]
- 17. helabucb.weebly.com [helabucb.weebly.com]
- 18. 3D Culture Protocol for Testing Gene Knockdown Efficiency and Cell Line Derivation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
Technical Support Center: Managing Neratinib Maleate-Induced Diarrhea in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing diarrhea induced by neratinib maleate in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind neratinib-induced diarrhea?
A1: Neratinib-induced diarrhea is multifactorial. The primary mechanism is thought to be related to its inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in regulating intestinal chloride secretion.[1][2][3] Inhibition of EGFR can lead to excessive chloride and water influx into the gastrointestinal tract, resulting in secretory diarrhea.[1] Preclinical studies in animal models also point to other contributing factors, including intestinal inflammation, anatomical disruption of the gut lining, and alterations in the gut microbiome.[4][5]
Q2: At what dose and time point can I expect to see diarrhea in my animal model?
A2: The onset and severity of diarrhea can vary depending on the animal model and the dose of neratinib administered. In rat models, a daily oral gavage of 50 mg/kg neratinib has been shown to induce a reproducible and clinically relevant level of diarrhea.[4][5] In mouse models, 100 mg/kg of neratinib administered daily for 12 days resulted in gut injury.[6] In beagle dogs, daily doses starting at 40 mg and escalating to 80 mg induced diarrhea.[7] Typically, diarrhea is observed early in the course of treatment, often within the first week.[3][8]
Q3: Are there sex-based differences in the severity of neratinib-induced diarrhea in animal models?
A3: Yes, studies in rats have shown that female rats may experience more significant neratinib-induced diarrhea compared to male rats.[4][5] Female rats have also been observed to have higher serum concentrations of neratinib, which may contribute to the increased severity of diarrhea.[4][5]
Q4: What are the common histological changes observed in the gut of animals treated with neratinib?
A4: Neratinib treatment can cause significant anatomical disruption in the gastrointestinal tract. Common findings in rat models include villus atrophy and fusion, particularly in the distal ileum.[4][5] Other observed changes include blunting and fusion of villi in the ileum, as well as disruption and shortening of crypts in the colon.[9] Increased levels of apoptosis in the proximal colon have also been reported.[5][10] In mice, neratinib has been shown to cause remarkable injury throughout the GI tract, from the duodenum to the colon.[1]
Troubleshooting Guides
Issue 1: Severe and Uncontrolled Diarrhea Leading to Significant Weight Loss
Possible Causes:
-
High Dose of Neratinib: The administered dose may be too high for the specific animal strain or sex.
-
Lack of Prophylactic Treatment: Failure to implement an antidiarrheal prophylaxis regimen.
-
Individual Animal Sensitivity: Some animals may be more susceptible to the gastrointestinal toxicity of neratinib.
Suggested Solutions:
-
Dose Adjustment: Consider a dose de-escalation strategy. Clinical trials have shown that starting with a lower dose of neratinib and gradually increasing to the target dose can reduce the incidence and severity of diarrhea.[9][11]
-
Loperamide Prophylaxis: Implement a structured prophylactic regimen with loperamide, an opioid-receptor agonist that slows intestinal motility.[3][8][12] In clinical settings, starting loperamide with the first dose of neratinib has been effective.[12]
-
Combination Therapy: For persistent diarrhea, consider adding other agents to the loperamide regimen.
-
Fluid and Electrolyte Support: Ensure animals have adequate access to hydration and consider subcutaneous or intravenous fluid administration to prevent dehydration and electrolyte imbalances.
Issue 2: Diarrhea Persists Despite Loperamide Prophylaxis
Possible Causes:
-
Inflammatory Component: The diarrhea may have a significant inflammatory component that is not adequately addressed by loperamide alone.
-
Bile Acid Malabsorption: Neratinib may be inducing bile acid malabsorption, contributing to diarrhea.
-
Alterations in Gut Microbiome: Significant changes in the gut microbiota could be exacerbating the condition.
Suggested Solutions:
-
Addition of Budesonide: Co-administration of budesonide has been shown in rat models to reduce histopathological injury in the colon and increase the concentration of the anti-inflammatory cytokine IL-4.[10]
-
Addition of a Bile Acid Sequestrant: The use of colesevelam in rat models has been shown to reduce the number of days with moderate diarrhea.[10]
-
Probiotic Supplementation: Preclinical studies suggest that changes in the gut microbiome, specifically a decrease in Blautia, may be linked to neratinib-induced diarrhea.[14] Supplementation with Blautia luti has been shown to reduce the severity of grade 3 diarrhea in a rat model.[14]
-
Antibiotic Intervention: Interestingly, a study in rats demonstrated that antibiotic treatment targeting gram-negative bacteria could prevent neratinib-induced diarrhea, suggesting a role for specific microbial populations in this side effect.
Issue 3: High Variability in Diarrhea Severity Among Study Animals
Possible Causes:
-
Inconsistent Dosing: Variability in oral gavage technique or food intake around the time of dosing can affect drug absorption.
-
Microbiome Differences: Individual variations in the gut microbiome of the animals prior to the study.
-
Sex Differences: As noted, female rats may be more susceptible to neratinib-induced diarrhea.[4][5]
Suggested Solutions:
-
Standardize Dosing Procedure: Ensure consistent oral gavage technique and timing relative to feeding schedules.
-
Acclimatization and Baseline Monitoring: Allow for a sufficient acclimatization period and monitor baseline fecal consistency to identify any pre-existing variations.
-
Sex-Stratified Analysis: If both male and female animals are used, ensure that data is analyzed separately to account for potential sex-based differences in response.
-
Fecal Microbiome Analysis: Consider collecting fecal samples at baseline to correlate the initial gut microbiome composition with subsequent diarrhea severity.
Data Presentation
Table 1: Summary of Neratinib Dosing and Diarrhea Incidence in Animal Models
| Animal Model | Neratinib Dose | Treatment Duration | Key Findings on Diarrhea | Reference |
| Male Rats | 15, 30, or 50 mg/kg/day (oral) | 28 days | 50 mg/kg dose established as appropriate for a reproducible diarrhea model. | [4] |
| Male & Female Rats | 50 mg/kg/day (oral) | 28 days | Females experienced significantly more diarrhea than males. | [4][5] |
| C57BL/6J Mice | 100 mg/kg/day (oral) | 18 days | Caused persistent histological damage in the GI tract. | [6] |
| Female Beagle Dogs | 40 mg/day escalating to 80 mg/day (oral) | 28 days | Successfully induced a consistent incidence and severity of diarrhea. | [7] |
Table 2: Efficacy of Interventions for Neratinib-Induced Diarrhea in Animal Models
| Intervention | Animal Model | Neratinib Dose | Key Outcomes | Reference |
| Budesonide | Male Wistar Rats | 50 mg/kg/day | Reduced histopathological injury in the colon; increased anti-inflammatory IL-4. | |
| Colesevelam | Male Wistar Rats | 50 mg/kg/day | Reduced the number of days with moderate diarrhea. | |
| Blautia luti | Female Wistar Rats | 50 mg/kg/day | Reduced Grade 3 diarrhea when administered concurrently with neratinib. | [14] |
| Crofelemer | Female Beagle Dogs | 40-80 mg/day | Significantly reduced the average number of weekly loose/watery stools. | [7] |
Experimental Protocols
Protocol 1: Induction of Neratinib-Induced Diarrhea in a Rat Model
This protocol is based on methodologies described in published studies.[4][10]
1. Animals:
-
Species: Wistar rats (male or female, as per study design).
-
Age: 7-8 weeks.
-
Housing: Standard housing conditions with ad libitum access to food and water.
2. Materials:
-
This compound.
-
Vehicle solution (e.g., 0.5% carboxymethylcellulose).
-
Oral gavage needles.
-
Fecal collection trays or metabolic cages.
3. Procedure:
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Grouping: Randomly assign animals to a vehicle control group and a neratinib treatment group.
-
Neratinib Administration:
-
Prepare a suspension of neratinib in the vehicle at the desired concentration (e.g., for a 50 mg/kg dose).
-
Administer neratinib or vehicle via oral gavage once daily for the duration of the study (e.g., 14 or 28 days).
-
-
Monitoring:
-
Record body weight daily.
-
Assess fecal consistency and score for diarrhea daily. A common scoring system is:
-
Grade 0: Normal, well-formed pellets.
-
Grade 1: Soft, but formed pellets.
-
Grade 2: Very soft, unformed stool.
-
Grade 3: Watery diarrhea.
-
-
-
Tissue Collection: At the end of the study, euthanize animals and collect sections of the ileum and colon for histological analysis.
Protocol 2: Evaluation of an Anti-Diarrheal Intervention
This protocol outlines the evaluation of a test agent (e.g., budesonide, colesevelam) for the management of neratinib-induced diarrhea.
1. Animals and Materials:
-
As described in Protocol 1.
-
Test intervention (e.g., budesonide, colesevelam).
-
Appropriate vehicle for the test intervention.
2. Procedure:
-
Grouping: Establish the following experimental groups:
-
Vehicle Control.
-
Neratinib + Vehicle for Intervention.
-
Neratinib + Test Intervention.
-
Test Intervention alone (optional, to assess for any independent effects).
-
-
Administration:
-
Administer neratinib or its vehicle as described in Protocol 1.
-
Administer the test intervention or its vehicle according to the desired dosing schedule (e.g., concurrently with neratinib, or as a pre-treatment).
-
-
Monitoring and Data Collection:
-
Daily monitoring of body weight and diarrhea scores as in Protocol 1.
-
At the end of the study, collect tissues for histological analysis and potentially for measurement of inflammatory markers (e.g., cytokine/chemokine assays) or gene expression (e.g., PCR for ErbB receptors).
-
Mandatory Visualizations
Caption: Neratinib's dual action: inhibiting tumor growth and inducing diarrhea.
Caption: Workflow for evaluating anti-diarrheal agents in animal models.
References
- 1. Neratinib causes non-recoverable gut injury and reduces intestinal cytochrome P450 3A enzyme in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancernetwork.com [cancernetwork.com]
- 3. Neratinib for breast cancer – the key is managing gastrointestinal toxicity | Cancer Biology [blogs.shu.edu]
- 4. Pathophysiology of neratinib-induced diarrhea in male and female rats: microbial alterations a potential determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neratinib causes non-recoverable gut injury and reduces intestinal cytochrome P450 3A enzyme in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of orally administered crofelemer on the incidence and severity of neratinib-induced diarrhea in female dogs | PLOS One [journals.plos.org]
- 8. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 9. Preclinical and clinical evaluation through serial colonoscopic evaluation of neratinib‐induced diarrhea in HER2‐positive breast cancer—A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting neratinib-induced diarrhea with budesonide and colesevelam in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Final findings from the CONTROL trial: Strategies to reduce the incidence and severity of neratinib-associated diarrhea in patients with HER2-positive early-stage breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. breastcancer.org [breastcancer.org]
- 13. researchgate.net [researchgate.net]
- 14. Blautia luti reduces neratinib-induced diarrhea in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Neratinib Maleate Drug Interaction Studies with CYP3A4 Inhibitors
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating drug-drug interactions (DDIs) between neratinib maleate and cytochrome P450 3A4 (CYP3A4) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for neratinib and why are CYP3A4 inhibitors a concern?
A1: Neratinib is predominantly metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Co-administration with drugs that inhibit CYP3A4 activity can significantly decrease neratinib metabolism. This leads to increased plasma concentrations of neratinib, which can enhance the risk of toxicities, including severe diarrhea and hepatotoxicity.[1][2]
Q2: What are the expected pharmacokinetic changes when neratinib is co-administered with a strong CYP3A4 inhibitor?
A2: Co-administration of neratinib with a strong CYP3A4 inhibitor, such as ketoconazole, has been shown to cause a substantial increase in neratinib exposure. Clinical studies have demonstrated a 3.2-fold increase in the maximum plasma concentration (Cmax) and a 4.8-fold increase in the area under the plasma concentration-time curve (AUC) of neratinib.[2][3]
Q3: Are there established dose adjustments for neratinib when co-administered with CYP3A4 inhibitors?
A3: Yes, due to the significant interaction, dose adjustments are recommended. It is generally advised to avoid concomitant use of neratinib with strong or moderate CYP3A4 inhibitors.[1] If unavoidable, a dose reduction of neratinib should be considered. For example, some guidelines suggest reducing the neratinib dose to 40 mg once daily when used with a strong CYP3A4 inhibitor and 200 mg once daily with a moderate inhibitor.
Q4: What is known about the interaction of neratinib with moderate or weak CYP3A4 inhibitors?
A4: While the interaction with strong inhibitors is well-documented, dedicated clinical drug interaction studies of neratinib with moderate or weak CYP3A4 inhibitors have not been extensively published.[4] The FDA has acknowledged this data gap and has suggested that physiologically-based pharmacokinetic (PBPK) modeling or simulation studies could be used to evaluate the effect of moderate CYP3A4 inhibitors on neratinib pharmacokinetics.[4]
Q5: What are the recommendations for managing patients taking neratinib who require a CYP3A4 inhibitor?
A5: The primary recommendation is to avoid the combination if possible.[1] If a patient must be treated with a CYP3A4 inhibitor, close monitoring for neratinib-related adverse events is crucial. Dose reduction of neratinib should be implemented as per clinical guidelines. Upon discontinuation of the CYP3A4 inhibitor, a suitable washout period should be observed before resuming the standard dose of neratinib.
Troubleshooting Guide for In Vitro and In Vivo Experiments
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in pharmacokinetic data | Inconsistent fasting state of subjects, variability in CYP3A4 expression, analytical errors. | Ensure strict adherence to fasting protocols. Consider genotyping subjects for CYP3A4 polymorphisms. Re-validate bioanalytical methods for precision and accuracy. |
| Unexpectedly low neratinib exposure in control group | Issues with drug formulation or administration, sample degradation. | Verify the formulation and administration protocol. Assess sample handling and storage procedures to ensure neratinib stability. |
| Inconsistent CYP3A4 inhibition in in vitro assays | Inhibitor concentration too low, incorrect incubation time, cell line variability. | Optimize inhibitor concentration and incubation time. Ensure the cell line used expresses adequate and consistent levels of CYP3A4. |
| Difficulty in quantifying neratinib in plasma samples | Low assay sensitivity, matrix effects in mass spectrometry. | Optimize the LC-MS/MS method to improve the lower limit of quantification (LLOQ). Evaluate and mitigate matrix effects through improved sample preparation or use of a different internal standard. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Neratinib (240 mg single dose) with and without the Strong CYP3A4 Inhibitor Ketoconazole (400 mg once daily)
| Parameter | Neratinib Alone (Mean) | Neratinib + Ketoconazole (Mean) | Geometric Mean Ratio (90% CI) | Fold Change |
| Cmax (ng/mL) | Not directly reported | Not directly reported | 3.2 (2.4, 4.3) | 3.2-fold increase |
| AUC (ng·h/mL) | Not directly reported | Not directly reported | 4.8 (3.6, 6.5) | 4.8-fold increase |
| tmax (h) | 6.0 (median) | 6.0 (median) | Not Applicable | No change |
| Apparent Oral Clearance (CL/F) (L/h) | 346 | 87.1 | Not Reported | 4.0-fold decrease |
| Elimination Half-life (t½) (h) | 11.7 | 18.0 | Not Reported | 1.5-fold increase |
(Data sourced from a clinical study in healthy subjects)[2][3]
Experimental Protocols
Representative Clinical Drug-Drug Interaction Study Protocol
This protocol outlines a typical design for a study evaluating the effect of a CYP3A4 inhibitor on the pharmacokinetics of neratinib.
1. Study Design:
-
An open-label, randomized, two-period, crossover study is a common design.[2][3]
-
Subjects receive a single oral dose of neratinib (e.g., 240 mg) in one period and the same dose of neratinib co-administered with multiple doses of the CYP3A4 inhibitor (e.g., ketoconazole 400 mg daily for several days to achieve steady-state inhibition) in the other period.[2][5]
-
A washout period of at least 13 days should separate the two treatment periods.[5]
2. Subject Population:
-
Healthy adult male and non-childbearing female volunteers are typically enrolled.[5]
-
Inclusion criteria often include a body mass index (BMI) within a specific range (e.g., 18-30 kg/m ²) and normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
Exclusion criteria would include a history of significant medical conditions, use of other medications, and known allergies to the study drugs.
3. Dosing Regimen:
-
Neratinib Administration: A single oral dose of 240 mg this compound is administered after an overnight fast.[2][3]
-
CYP3A4 Inhibitor Administration: For a strong inhibitor like ketoconazole, a common regimen is 400 mg once daily for 5 days to ensure maximal inhibition of CYP3A4.[5] Neratinib is administered on one of these days (e.g., day 4 or 5).
4. Pharmacokinetic Sampling:
-
Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., EDTA) at pre-specified time points.
-
A typical sampling schedule would be pre-dose (0 hours) and at 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-neratinib administration.[3]
-
Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
5. Bioanalytical Method for Neratinib Quantification:
-
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying neratinib in plasma.
-
Sample Preparation: Protein precipitation with a solvent like acetonitrile is a common extraction method.
-
Chromatography: Reverse-phase chromatography using a C18 column is typically employed.
-
Mass Spectrometry: Detection is achieved using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
6. Pharmacokinetic and Statistical Analysis:
-
Pharmacokinetic parameters such as Cmax, AUC, tmax, CL/F, and t½ are calculated using non-compartmental analysis.[2][3]
-
The geometric mean ratios and 90% confidence intervals for Cmax and AUC are determined to assess the magnitude of the drug interaction.[2][3]
Visualizations
Caption: Metabolic pathway of neratinib and the inhibitory effect of CYP3A4 inhibitors.
Caption: Experimental workflow for a neratinib drug-drug interaction study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Pharmacokinetics of oral neratinib during co-administration of ketoconazole in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral neratinib during co-administration of ketoconazole in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Neratinib Maleate in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neratinib maleate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is the maleate salt form of neratinib, an irreversible inhibitor of the receptor tyrosine kinases (RTKs) human epidermal growth factor receptor 2 (HER2; ERBB2) and epidermal growth factor receptor (EGFR).[1][2] Upon administration, neratinib covalently binds to a cysteine residue in the ATP-binding pocket of these receptors, leading to the inhibition of their kinase activity.[1] This blockage prevents downstream signaling pathways involved in cell growth and proliferation, making it an effective agent in cancers that overexpress HER2, such as certain types of breast cancer.[2][3]
Q2: What are the key challenges when using this compound in cell-based assays?
The primary challenge with this compound is its low aqueous solubility, especially at physiological pH.[4][5][6] It is a highly lipophilic compound (Log P of 4.7) and exhibits pH-dependent solubility.[5] This poor solubility can lead to precipitation of the compound in cell culture media, resulting in inconsistent and inaccurate experimental results.
Q3: In which solvents can I dissolve this compound?
Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound for in vitro studies.[4][7][8][9] Other organic solvents like ethanol and dimethylformamide (DMF) can also be used, but the solubility is generally lower compared to DMSO.[7] It is practically insoluble in water at neutral pH.[6][8]
Troubleshooting Guide
Issue: My this compound precipitates out of solution when I add it to my cell culture medium.
Cause: This is a common issue due to the low aqueous solubility of this compound at the neutral pH of most cell culture media. The final concentration of DMSO in the media may also be too low to maintain solubility.
Solution:
-
Decrease the Final Concentration: Use the lowest effective concentration of this compound possible for your experiment.
-
Increase the DMSO Concentration in the Final Medium (with caution): While increasing the final DMSO concentration can improve solubility, it's crucial to keep it below a level that is toxic to your specific cell line (typically ≤ 0.5%). Always include a vehicle control (medium with the same final DMSO concentration without the drug) in your experiments to account for any solvent effects.
-
Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock solution directly to the medium, prepare intermediate dilutions in a serum-free medium or PBS before the final dilution in the complete medium. This gradual dilution can sometimes prevent immediate precipitation.
-
Sonication: Gentle sonication of the final solution in a water bath for a short period can sometimes help to redissolve small precipitates.[9]
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes improve solubility.
Issue: I am seeing high variability in my experimental results.
Cause: Inconsistent drug concentration due to precipitation is a likely cause. Another possibility is the degradation of the compound.
Solution:
-
Visual Inspection: Before adding the drug solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, do not use the solution.
-
Fresh Preparations: Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Proper Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[7][9]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| DMSO | ~7 mg/mL (12.56 mM) with warming | [8] |
| DMSO | ~2 mg/mL | [7] |
| DMSO | 5 mg/mL (8.9 mM) with sonication | [9] |
| Ethanol | ~1 mg/mL | [7] |
| DMF | ~1 mg/mL | [7] |
| Water | Insoluble | [8] |
| Aqueous Buffer (pH 1.2) | 32.90 mg/mL | [10] |
| Aqueous Buffer (pH ~5.0 and above) | ≤ 0.08 mg/mL | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to aid dissolution.[8][9] Ensure the powder is completely dissolved.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[7][9]
Protocol 2: Treating Cells with this compound
-
Cell Seeding: Seed your cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution: Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilutions: Prepare serial dilutions of the stock solution in a sterile, serum-free cell culture medium or PBS to achieve intermediate concentrations.
-
Final Dilution: Add the appropriate volume of the intermediate dilutions to the complete cell culture medium (containing serum) to reach the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control, and is non-toxic to the cells (typically ≤ 0.5%).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Analysis: Proceed with your downstream cell-based assay (e.g., cell viability assay, western blot, etc.).
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - NCI [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral Administration of this compound-Loaded Lipid–Polymer Hybrid Nanoparticles: Optimization, Physical Characterization, and In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 915942-22-2 [chemicalbook.com]
- 6. EP2537843A2 - Preparation of maleate salt of neratininb and its use - Google Patents [patents.google.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Neratinib | HKI-272 | HER2 and EGFR inhibitor | TargetMol [targetmol.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Neratinib Maleate Preclinical Toxicity Profile: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the preclinical toxicity profile of neratinib maleate.
Frequently Asked Questions (FAQs)
General
Q1: What is the primary and most common toxicity observed with this compound in preclinical models? A1: The most common and dose-limiting toxicity associated with neratinib in both preclinical models and clinical trials is gastrointestinal (GI) toxicity, manifesting primarily as diarrhea.[1][2] In clinical trials, up to 96% of patients experienced diarrhea, with 40% experiencing severe (Grade 3-4) diarrhea.[1] Preclinical studies in rats and mice have been established to investigate the mechanisms behind this adverse effect.[3][4]
Gastrointestinal (GI) Toxicity
Q2: My animals are experiencing severe diarrhea and significant weight loss after neratinib administration. Is this an expected outcome? A2: Yes, this is a well-documented and expected toxicity. Preclinical studies in both rats and mice report diarrhea and associated weight loss as key toxicities.[5] For instance, a study in female C57BL/6J mice using 100 mg/kg neratinib daily resulted in profound inflammation throughout the GI tract and histological damage.[1][3] Rat models have also shown that neratinib induces intestinal injury.[4][5]
Q3: What are the proposed mechanisms behind neratinib-induced diarrhea? A3: The precise mechanism is thought to be multifactorial. It is postulated to be a class effect of EGFR-directed tyrosine kinase inhibitors, leading to secretory diarrhea.[2] Preclinical evidence also points towards an inflammatory component.[4][5] Studies have shown that neratinib increases pro-inflammatory cytokines like IFN-γ and IL-6 in the gut.[1][4] Another hypothesis suggests that neratinib downregulates the intestinal metabolizing enzyme CYP3A, leading to excessive local drug disposition and subsequent gut injury.[1][3]
Q4: Can neratinib-induced GI damage be reversed after stopping treatment in preclinical models? A4: Evidence from a mouse study suggests that the GI damage may not be easily recoverable. In this model, histological damage and increased expression of proinflammatory cytokines persisted even after a 6-day washout period following 12 days of neratinib treatment.[3]
Hepatic Toxicity
Q5: I'm observing elevated liver enzymes (ALT/AST) in my study. What is the reported incidence and severity of hepatotoxicity in preclinical and clinical settings? A5: Elevations in serum aminotransferase levels are known to occur with neratinib therapy but are typically mild and transient.[6] In clinical studies, ALT elevations occurred in up to 13% of patients, with only 1-5% being Grade 3/4.[7] Discontinuation due to hepatotoxicity is infrequent, reported in about 1.7% of patients.[7] In preclinical models designed to study liver fibrosis, neratinib was even shown to have anti-fibrotic effects.[8]
Q6: How should I monitor for potential hepatotoxicity in my animal studies? A6: Regular monitoring of liver function is recommended. This includes periodic blood collection for biochemical analysis of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[8][9] Histopathological examination of liver tissue at the end of the study is also crucial to identify any structural changes.[9][10]
Cardiac Toxicity
Q7: Is cardiotoxicity a significant concern with neratinib in preclinical models? A7: No, neratinib generally has a safe cardiovascular profile, and cardiotoxicity is not a major concern.[11][12] Clinical trials have observed minimal cardiotoxicity (<1%), and the use of neratinib was not associated with an increase in long-term cardiotoxicity.[13][14] While some studies noted a slightly higher incidence of LVEF reduction compared to lapatinib, no major new concerns about cardiac safety were raised.[12][14] This is in contrast to other HER2-targeted therapies like trastuzumab, where cardiotoxicity is a more prominent issue.[13][15]
Troubleshooting Guides
Issue 1: Unexpectedly high mortality in the neratinib-treated group, accompanied by severe diarrhea and weight loss.
-
Possible Cause: The dose of neratinib may be too high for the specific strain or species of animal being used. While doses like 100 mg/kg have been used in mice, this was noted to be twice the human equivalent dose because lower doses did not cause observable toxicity in one murine model.[1]
-
Troubleshooting Steps:
-
Dose Reduction: Consider performing a dose-range finding study to establish a maximum tolerated dose (MTD) in your specific model.
-
Supportive Care: Provide supportive care such as soaked chow to ease mastication and ensure hydration.[5]
-
Prophylactic Co-treatment: In clinical settings, antidiarrheal prophylaxis (e.g., loperamide) is recommended.[2][6] Preclinical studies have explored co-treatment with agents like budesonide to reduce intestinal pathology, which could be adapted for research models.[16]
-
Monitor Animal Health: Implement a stringent monitoring protocol, including daily body weight measurements and diarrhea scoring, to identify animals in distress early for humane endpoint intervention.
-
Issue 2: Inconsistent or mild GI toxicity observed, making it difficult to study the intended adverse effect.
-
Possible Cause: The dose may be too low, or the treatment duration might be insufficient to induce a consistent toxicological phenotype. The vehicle or route of administration could also affect drug absorption and efficacy.
-
Troubleshooting Steps:
-
Review Dosing Regimen: Ensure the dose and frequency are aligned with published preclinical models that have successfully induced GI toxicity (e.g., 50 mg/kg in rats, 100 mg/kg in mice).[1][16]
-
Extend Treatment Duration: Some studies administered neratinib for 14, 18, or 28 days to observe significant effects.[3][16]
-
Vehicle Optimization: Confirm that the vehicle used for oral gavage is appropriate and does not interfere with neratinib's solubility or absorption.
-
Histopathology: Ensure that endpoints include not just clinical signs (diarrhea scoring) but also molecular and histological analysis (e.g., cytokine expression, caspase-3 staining, H&E staining) to detect more subtle gut injury.[3][16]
-
Quantitative Data from Preclinical Models
Table 1: Summary of Gastrointestinal Toxicity Findings in Preclinical Models
| Parameter | Species/Model | Neratinib Dose | Key Findings | Reference |
| Histopathology | C57BL/6J Mice | 100 mg/kg/day for 12-18 days | Persistent histological damage in the GI tract. | [3] |
| Inflammation | C57BL/6J Mice | 100 mg/kg/day | Increased gene expression of IL-6 and IL-1β throughout the GI tract. | [1] |
| Inflammation | Wistar Rats | Not specified | Increased levels of pro-inflammatory IFN-ɣ in the ileum. | [4] |
| Enzyme Activity | C57BL/6J Mice | 100 mg/kg/day | Reduced gene expression and activity of the metabolizing enzyme Cyp3a11 in the small intestine. | [3] |
Table 2: Summary of Hepatic & Other Toxicity Findings in Preclinical Models
| Toxicity Type | Species/Model | Neratinib Dose | Key Findings | Reference |
| Hepatotoxicity | CCl₄-induced fibrosis mouse model | 10 mg/kg/day | Neratinib ameliorated liver fibrosis; no severe adverse effects noted other than diarrhea. | [8] |
| Reproductive Toxicity | Rats | 15 mg/kg/day | Maternal toxicity (decreased body weight gain) and embryonic death (increased resorptions). | [17] |
| Fertility | Rats | 12 mg/kg/day | No-Observed-Adverse-Effect Level (NOAEL) for fertility in male or female rats. | [17] |
| Carcinogenicity | Rats | N/A | A 2-year carcinogenicity study was required to assess the long-term risk. | [18] |
Experimental Protocols
Protocol 1: Induction and Assessment of Neratinib-Induced Gastrointestinal Toxicity in Mice (Adapted from[1][3])
-
Animal Model: Female C57BL/6J mice, 7-9 weeks old.
-
Acclimatization: Acclimatize animals for at least 7 days prior to dosing.[5]
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered by oral gavage once daily.
-
Group 2: this compound (100 mg/kg), suspended in vehicle, administered by oral gavage once daily for the study duration (e.g., 18 days).
-
-
Monitoring:
-
Record body weight and assess for diarrhea daily. A diarrhea scoring system can be implemented (e.g., 0=normal, 1=soft stool, 2=mild diarrhea, 3=severe/watery diarrhea).
-
-
Endpoint Analysis (Day 18):
-
Sample Collection: Euthanize animals and collect segments of the gastrointestinal tract (duodenum, jejunum, ileum, colon) and liver.
-
Histopathology: Fix tissue samples in 10% neutral buffered formalin, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess for mucosal injury, inflammation, and other pathological changes.
-
Gene Expression Analysis: Snap-freeze tissue samples in liquid nitrogen for subsequent RNA extraction. Perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory cytokines (e.g., Il-6, Il-1β) and drug-metabolizing enzymes (e.g., Cyp3a11).
-
Enzyme Activity Assay: Prepare intestinal microsomes to measure the activity of CYP3A enzymes using a specific substrate.
-
Protocol 2: Monitoring for Hepatotoxicity in Rodent Models (General Protocol)
-
Animal Model: Appropriate rodent model (e.g., Wistar rats or C57BL/6J mice).
-
Dosing: Administer neratinib or vehicle control for the planned study duration.
-
Blood Sampling:
-
Collect blood samples at baseline (pre-treatment) and at specified intervals during the study (e.g., weekly or bi-weekly) via appropriate methods (e.g., tail vein, saphenous vein).
-
Process blood to obtain serum.
-
-
Biochemical Analysis:
-
Use a clinical chemistry analyzer to measure serum levels of ALT and AST. Significant elevations (e.g., >3x the upper limit of normal for the control group) may indicate liver injury.
-
-
Terminal Endpoint Analysis:
-
At the end of the study, collect the liver and record its weight.
-
Perform histopathological analysis (H&E staining) on liver sections to assess for hepatocellular necrosis, inflammation, steatosis, or other abnormalities.
-
Visualizations: Pathways and Workflows
References
- 1. Neratinib causes non-recoverable gut injury and reduces intestinal cytochrome P450 3A enzyme in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neratinib for breast cancer – the key is managing gastrointestinal toxicity | Cancer Biology [blogs.shu.edu]
- 3. Neratinib causes non-recoverable gut injury and reduces intestinal cytochrome P450 3A enzyme in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical and clinical evaluation through serial colonoscopic evaluation of neratinib‐induced diarrhea in HER2‐positive breast cancer—A pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Neratinib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Hepatotoxicity of Small Molecule Protein Kinase Inhibitors for Cancer [mdpi.com]
- 8. Tyrosine kinase inhibitor neratinib attenuates liver fibrosis by targeting activated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Toxicology | MuriGenics [murigenics.com]
- 10. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 11. Cardiotoxicity of Agents Used in Patients With Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Review of the clinical status of cardiotoxicity of HER-2 positive breast cancer targeted therapeutic drugs [frontiersin.org]
- 13. Cardiotoxicity of HER2-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cardiovascular Toxicity of Novel HER2-Targeted Therapies in the Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapy-induced cardiotoxicity in breast cancer patients: a well-known yet unresolved problem - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
Neratinib Experiments: Technical Support & Troubleshooting Guide
This technical support center provides guidance for researchers, scientists, and drug development professionals working with neratinib. Here you will find answers to frequently asked questions and troubleshooting guides to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of neratinib?
Neratinib is an irreversible pan-HER tyrosine kinase inhibitor.[1] It primarily targets Epidermal Growth Factor Receptor (EGFR or HER1), Human Epidermal Growth Factor Receptor 2 (HER2), and HER4.[2][3][4] By covalently binding to cysteine residues in the ATP-binding pocket of these receptors, neratinib inhibits their autophosphorylation and downstream signaling.[4] This blockade disrupts key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells that overexpress these receptors.[3][4][5]
Q2: What are the expected results of a typical in vitro experiment with neratinib on HER2-positive cancer cell lines?
In HER2-positive cancer cell lines, neratinib is expected to inhibit cell proliferation and induce cell death.[3][6] This can be observed as a decrease in cell viability and proliferation in assays such as MTT or colony formation assays. On a molecular level, Western blot analysis should show a decrease in the phosphorylation of HER2, EGFR, HER4, and downstream signaling proteins like Akt and ERK.[4][5][7] The half-maximal inhibitory concentration (IC50) for cell growth inhibition in sensitive HER2-positive cell lines is typically less than 100 nM.[6][8]
Q3: What are some known off-target effects of neratinib?
While neratinib is a targeted therapy, like many kinase inhibitors, it can have off-target effects. The most clinically significant and common off-target effect is severe diarrhea, which is thought to be a class effect of tyrosine kinase inhibitors.[9][10] This is a crucial consideration in both preclinical and clinical studies, often requiring prophylactic management.[9][11] From a molecular standpoint, as a pan-HER inhibitor, it not only affects HER2 but also EGFR (HER1) and HER4, which can lead to effects in tissues where these receptors are important.[2][3][4] Researchers should be aware that off-target effects can lead to misinterpretation of data if not carefully considered.[12]
Troubleshooting Unexpected Results
Q4: My HER2-positive cells are showing resistance to neratinib. What are the possible mechanisms?
If your HER2-positive cells are showing reduced sensitivity or acquired resistance to neratinib, several mechanisms could be at play:
-
Secondary HER2 Mutations: The development of additional mutations within the HER2 gene itself can interfere with neratinib binding or receptor activation.[6][13]
-
Hyperactivation of Downstream Signaling: The PI3K/Akt/mTOR pathway can become hyperactivated through other mechanisms, bypassing the need for HER2 signaling.[6][14] Alterations in the mTOR pathway have been associated with a lack of clinical benefit from neratinib.[6]
-
Increased Drug Metabolism: An increased activity of the cytochrome P450 enzyme CYP3A4 can lead to faster metabolism and clearance of neratinib, reducing its effective concentration within the cancer cells.[15]
-
Presence of Concurrent Activating Mutations: Pre-existing mutations in other receptors, such as HER3, can contribute to resistance.[6]
-
HER2 Amplification: In some cases, further amplification of the HER2 gene can overcome the inhibitory effects of neratinib.[6][16]
Q5: I'm observing high levels of toxicity and cell death in my control cell line. What could be the cause?
If you are observing unexpected toxicity in your control (HER2-negative) cell lines, consider the following:
-
Off-Target Kinase Inhibition: Although designed to target HER family kinases, neratinib may inhibit other kinases at higher concentrations, leading to off-target toxicity.[12] Most kinase inhibitors lack strict selectivity as they target the highly conserved ATP-binding site.[12]
-
Drug Concentration: The concentration of neratinib being used might be too high for your specific cell line. It's crucial to perform a dose-response curve to determine the appropriate concentration range.
-
Experimental Conditions: Factors such as prolonged incubation times or the health of the cell line prior to the experiment can influence the observed toxicity.
Q6: The phosphorylation of Akt/ERK is not decreasing as expected after neratinib treatment, even though HER2 phosphorylation is inhibited. Why might this be?
This scenario suggests that downstream signaling pathways are being activated through alternative mechanisms, bypassing HER2. Potential reasons include:
-
Activation of Compensatory Pathways: Inhibition of one signaling pathway can sometimes lead to the upregulation of alternative or compensatory pathways to promote cell survival.[14] For instance, other receptor tyrosine kinases might be activated, leading to the phosphorylation of Akt and ERK.
-
Mutations Downstream of HER2: The cells may have acquired mutations in components of the PI3K/Akt or MAPK pathways (e.g., PIK3CA, KRAS, BRAF), rendering them constitutively active and independent of upstream HER2 signaling.[14]
-
Crosstalk with Other Receptors: There might be crosstalk with other signaling pathways, such as the estrogen receptor (ER) pathway in ER-positive breast cancer cells, which can contribute to the sustained activation of downstream effectors.[8]
Quantitative Data Summary
Table 1: Neratinib IC50 Values in HER2-Positive Breast Cancer Cell Lines
| Cell Line | IC50 (nM) | Reference |
| HER2-dependent cell lines | < 100 | [6] |
| HER1-dependent cell lines | < 100 | [6] |
| 3T3 (HER2/EGFR-negative) | ≥ 690 | [7] |
| MDA-MB-435 (HER2/EGFR-negative) | ≥ 690 | [7] |
| SW620 (HER2/EGFR-negative) | ≥ 690 | [7] |
Table 2: Clinical Efficacy of Neratinib in the ExteNET Trial (HER2-Positive Early-Stage Breast Cancer)
| Endpoint | Neratinib Arm | Placebo Arm | Hazard Ratio (95% CI) | p-value | Reference |
| 2-Year Invasive Disease-Free Survival (iDFS) | 94.2% | 91.9% | 0.66 (0.49-0.90) | 0.004 | [17] |
| 5-Year iDFS | 90.2% | 87.7% | 0.73 (0.57-0.92) | 0.008 | [11] |
| 5-Year iDFS (HR+/≤ 1-year) | - | - | 0.58 (0.41-0.82) | - | [18] |
| 8-Year Overall Survival (OS) | 90.1% | 90.2% | 0.95 (0.75-1.21) | 0.6914 | [19] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed HER2-positive breast cancer cells (e.g., SKBR3, BT474) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of neratinib in culture medium. Remove the old medium from the wells and add 100 µL of the neratinib-containing medium to each well. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of HER2 Signaling
-
Cell Lysis: Plate cells and treat with varying concentrations of neratinib for a specified time (e.g., 6 hours).[20] Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2, total HER2, p-Akt, total Akt, p-ERK, and total ERK overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities to determine the relative changes in protein phosphorylation.
Visualizations
References
- 1. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. nerlynxhcp.com [nerlynxhcp.com]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer [mdpi.com]
- 8. oaepublish.com [oaepublish.com]
- 9. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neratinib Is Approved: Should We Reject It Anyway? - The ASCO Post [ascopost.com]
- 11. Neratinib for the Treatment of Early-Stage HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neratinib resistance and cross-resistance to other HER2-targeted drugs due to increased activity of metabolism enzyme cytochrome P4503A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. targetedonc.com [targetedonc.com]
- 18. Final Efficacy Results of Neratinib in HER2-positive Hormone Receptor-positive Early-stage Breast Cancer From the Phase III ExteNET Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. targetedonc.com [targetedonc.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Neratinib and Capecitabine Combination Experiments
Welcome to the technical support center for researchers utilizing the combination of neratinib and capecitabine in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for neratinib and capecitabine?
A1: Neratinib is an irreversible pan-HER tyrosine kinase inhibitor, targeting HER1 (EGFR), HER2, and HER4.[1][2][3] It binds to the kinase domain of these receptors, leading to the inhibition of downstream signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell proliferation and survival.[1][2] Capecitabine is an orally administered prodrug of 5-fluorouracil (5-FU). It is converted to 5-FU through a series of enzymatic steps, with the final conversion occurring preferentially in tumor tissue due to higher levels of the enzyme thymidine phosphorylase. 5-FU then exerts its cytotoxic effects by inhibiting DNA synthesis.
Q2: I am observing lower than expected efficacy in my in vitro experiments. What are the possible reasons?
A2: Several factors could contribute to lower than expected efficacy:
-
Cell Line Sensitivity: The sensitivity of cancer cell lines to neratinib and capecitabine can vary significantly. It is crucial to use cell lines with known HER2 expression levels for neratinib experiments. For instance, HER2-amplified cell lines like SKBR3 and BT474 are generally more sensitive to neratinib than HER2-negative lines.[4][5]
-
Drug Concentration and Exposure Time: Ensure that the concentrations of neratinib and capecitabine are appropriate for the cell line being used and that the exposure time is sufficient to induce a biological response. IC50 values can vary widely between cell lines (see tables below).
-
Drug Stability and Solubility: Neratinib is a lipophilic molecule and may have limited solubility in aqueous media. Ensure that the drug is properly dissolved in a suitable solvent, such as DMSO, and that the final concentration of the solvent in the cell culture media is not toxic to the cells (typically <0.1%). Capecitabine is generally more water-soluble.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence drug response. It is important to maintain consistent cell culture practices.
Q3: My in vivo xenograft tumors are not responding to the neratinib and capecitabine combination as expected. What should I consider?
A3: In addition to the factors mentioned for in vitro experiments, consider the following for in vivo studies:
-
Drug Formulation and Administration: Ensure that the drugs are formulated appropriately for animal administration to achieve the desired bioavailability. The route and frequency of administration should be consistent with established protocols. For instance, neratinib is typically administered orally once daily, while capecitabine is given twice daily.[1]
-
Tumor Model: The choice of tumor model is critical. The tumor microenvironment and host factors can influence drug efficacy. Ensure that the xenograft model is appropriate for studying the effects of HER2-targeted therapy.
-
Drug Metabolism: The metabolism of neratinib and capecitabine in the animal model may differ from that in humans. This can affect the levels of active drug reaching the tumor.
Q4: I am observing unexpected off-target effects in my cell lines. What could be the cause?
A4: While neratinib is a targeted therapy, it can have off-target effects. It has been shown to inhibit other kinases, and at higher concentrations, it may induce cellular processes like autophagy.[6] It is important to include appropriate controls in your experiments to distinguish between on-target and off-target effects. This could include using cell lines that do not express HER2 or using a less potent HER2 inhibitor as a comparison.
Quantitative Data
Table 1: IC50 Values of Neratinib in Various Breast Cancer Cell Lines
| Cell Line | HER2 Status | IC50 (nM) | Reference |
| SKBR3 | Positive | 2-3 | [5] |
| BT474 | Positive | 2-3 | [5][7] |
| 3T3/neu | Positive | 2-3 | [5] |
| UACC-732 | Positive | 650 | [4] |
| MDA-MB-175 | Luminal | <1 | [4] |
| A431 | EGFR+ | 81 | [5] |
| MDA-MB-435 | Negative | ≥690 | [5] |
| SW620 | Negative | ≥690 | [5] |
| HCC1954 | Positive | >150 (Neratinib Resistant) | [8] |
Table 2: IC50 Values of Capecitabine in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) | Incubation Time (hours) | Reference |
| MCF7 | 921.1 | 72 | [9] |
| MCF7 | 1147.91 | 48 | [9] |
| 4T1 | 1700 | 48 | [10] |
| SK-BR-3 | 679.51 | Not Specified | [11] |
| HTB-43 | <500 (causes cell death) | Not Specified | [12] |
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed breast cancer cells (e.g., SKBR3, BT474 for HER2-positive; MCF7 for HER2-negative control) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Drug Preparation:
-
Prepare a 10 mM stock solution of neratinib in DMSO.
-
Prepare a 100 mM stock solution of capecitabine in sterile water or PBS.
-
Perform serial dilutions of each drug and the combination in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.
-
-
Drug Treatment: Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Protocol 2: Western Blot Analysis for Signaling Pathway Inhibition
-
Cell Treatment: Seed cells in 6-well plates and treat with neratinib, capecitabine, or the combination at desired concentrations for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-HER2, total HER2, p-Akt, total Akt, p-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Neratinib and Capecitabine Signaling Pathways.
Caption: Preclinical Experimental Workflow.
References
- 1. Neratinib Combined With Capecitabine in Previously Treated Advanced HER2-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 2. The Clinical Efficacy and Safety of Neratinib in Combination with Capecitabine for the Treatment of Adult Patients with Advanced or Metastatic HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. emjreviews.com [emjreviews.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Neratinib plus dasatinib is highly synergistic in HER2-positive breast cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usa-journals.com [usa-journals.com]
- 10. In vitro anti-proliferative effect of capecitabine (Xeloda) combined with mocetinostat (MGCD0103) in 4T1 breast cancer cell line by immunoblotting - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity and genotoxicity of capecitabine in head and neck cancer and normal cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating HER2 as the Primary Target of Neratinib Maleate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Neratinib Maleate's performance against other HER2-targeted therapies, supported by experimental data. We delve into the validation of HER2 as the primary target of Neratinib, offering detailed experimental protocols and data-driven insights.
This compound (Nerlynx®) is an oral, irreversible, pan-HER tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of HER2-positive breast cancer.[1][2] Its primary mechanism of action involves the covalent binding to the kinase domain of Human Epidermal Growth Factor Receptor 2 (HER2), thereby blocking downstream signaling pathways that drive tumor cell proliferation and survival.[3][4] This guide will present evidence from in vitro and in vivo studies that unequivocally validate HER2 as the principal target of Neratinib and compare its potency and efficacy with other prominent HER2 inhibitors.
Comparative Efficacy of this compound
Experimental data consistently demonstrates Neratinib's potent and selective inhibition of HER2-amplified cancer cells. In direct comparisons with other HER2-targeting agents, Neratinib often exhibits superior or comparable efficacy, particularly in models of acquired resistance to other therapies.
In Vitro Potency
Cell-based assays are crucial for determining the inhibitory concentration (IC50) of a drug, providing a quantitative measure of its potency. Neratinib has been shown to have low nanomolar IC50 values in HER2-overexpressing breast cancer cell lines.
| Cell Line | Neratinib IC50 (nM) | Lapatinib IC50 (nM) | Trastuzumab IC50 (µg/mL) | Reference |
| SKBR3 | 3.4 ± 1.1 | 51.0 ± 23.0 | - | [5] |
| BT474 | ~5 | - | - | [3] |
| HCC-1954 | - | - | - | [6] |
Table 1: Comparative in vitro potency (IC50) of Neratinib, Lapatinib, and Trastuzumab in HER2-positive breast cancer cell lines.
In Vivo Tumor Growth Inhibition
Preclinical xenograft models provide a valuable platform for assessing the in vivo efficacy of anti-cancer agents. Studies in mice bearing HER2-positive tumors have shown that Neratinib, as a single agent or in combination, leads to significant tumor regression.
| Xenograft Model | Treatment | Tumor Growth Inhibition | Complete Response (CR) Rate | Reference |
| BT474-AZ | Neratinib + Trastuzumab | Faster regression than Pertuzumab + Trastuzumab | Superior to single agents | [7][8] |
| BCM-3963 (PDX) | Neratinib + Trastuzumab | Accelerated CR compared to Neratinib alone | 100% | [7][8] |
| BT474 | Neratinib + Trastuzumab | Greatest tumor inhibition | - | [3] |
Table 2: In vivo efficacy of Neratinib in HER2-positive breast cancer xenograft models.
Experimental Protocols
To ensure the reproducibility and validation of the presented data, this section outlines the detailed methodologies for the key experiments cited.
HER2 Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the HER2 kinase domain.
Protocol:
-
Preparation: Purified recombinant COOH-terminal fragments of HER2 are diluted in 100 mM HEPES (pH 7.5) and 50% glycerol. Neratinib is prepared in DMSO and diluted in 25 mM HEPES (pH 7.5).
-
Incubation: The HER2 enzyme fragment is incubated with increasing concentrations of Neratinib in a buffer containing 4 mM HEPES (pH 7.5), 0.4 mM MnCl2, 20 µM sodium vanadate, and 0.2 mM DTT for 15 minutes at room temperature in a 96-well ELISA plate.
-
Kinase Reaction: The reaction is initiated by adding 40 µM ATP and 20 mM MgCl2 and proceeds for 1 hour at room temperature.
-
Detection: Plates are washed, and phosphorylation is detected using a Europium-labeled anti-phospho-tyrosine antibody.
-
Analysis: The signal is detected using a fluorescence reader. The concentration of Neratinib that inhibits receptor phosphorylation by 50% (IC50) is calculated from the inhibition curves.
Cell Proliferation (Sulforhodamine B - SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a range of concentrations of Neratinib or other inhibitors and incubate for 72 hours.
-
Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates four times with slow-running tap water and allow them to air-dry.
-
Staining: Add 0.4% (wt/vol) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air-dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The IC50 value is determined from the dose-response curve.
Western Blot Analysis of HER2 Signaling
Western blotting is used to detect specific proteins in a sample and assess the effect of Neratinib on the HER2 signaling pathway.
Protocol:
-
Cell Lysis: Treat HER2-positive cells with Neratinib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-HER2 (Tyr1248), HER2, p-Akt (Ser473), Akt, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Densitometry analysis can be used to quantify the protein levels.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathways affected by Neratinib and the experimental workflow for its validation.
Caption: Neratinib's inhibition of HER2 signaling.
Caption: Workflow for validating Neratinib's HER2 targeting.
Conclusion
The presented data from a range of preclinical studies provides a robust validation of HER2 as the primary and critical target of this compound. Its potent and irreversible inhibition of HER2 kinase activity translates to significant anti-proliferative effects in HER2-amplified cancer cells and tumor regression in vivo. Comparative analyses highlight its strong efficacy, often superior to other HER2 inhibitors, particularly in the context of acquired resistance. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to further investigate the mechanisms of Neratinib and its potential in novel therapeutic strategies.
References
- 1. Neratinib in HER-2-positive breast cancer: results to date and clinical usefulness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 8. researchgate.net [researchgate.net]
Combination of Neratinib, Fulvestrant, and Trastuzumab Demonstrates Significant Efficacy in HER2-Mutant Metastatic Breast Cancer
The triplet combination of neratinib, fulvestrant, and trastuzumab has shown clinically meaningful benefit for patients with hormone receptor-positive (HR+), HER2-mutant metastatic breast cancer, particularly in those who have progressed on prior CDK4/6 inhibitor therapy.[1][2][3] This guide provides a comprehensive analysis of the efficacy of this combination, supported by data from the SUMMIT clinical trial, and compares it with alternative therapeutic strategies.
Mechanism of Action: A Multi-pronged Attack on Cancer Signaling
The efficacy of the neratinib, fulvestrant, and trastuzumab combination stems from the distinct yet complementary mechanisms of action of each drug, targeting multiple critical pathways involved in tumor growth and survival.
-
Neratinib: An oral, irreversible pan-HER tyrosine kinase inhibitor, neratinib targets the intracellular kinase domains of HER1, HER2, and HER4.[4][5][6] By binding to the ATP-binding site, it blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[5][7]
-
Trastuzumab: A monoclonal antibody that targets the extracellular domain of the HER2 receptor.[7] Its binding inhibits HER2 signaling and can also induce an antibody-dependent cellular cytotoxicity (ADCC) response against tumor cells.
-
Fulvestrant: An estrogen receptor (ER) antagonist that binds to and degrades the estrogen receptor, thereby blocking the signaling pathway that drives the growth of HR-positive breast cancer cells.[8]
The combination of these three agents provides a comprehensive blockade of the HER2 and ER signaling pathways, addressing potential mechanisms of resistance.[2]
Comparative Efficacy Analysis
Clinical data, primarily from the Phase II SUMMIT basket trial, highlights the superior efficacy of the neratinib, fulvestrant, and trastuzumab (N+F+T) combination compared to fulvestrant plus trastuzumab (F+T) or fulvestrant alone in patients with HR+, HER2-mutant metastatic breast cancer.
| Efficacy Endpoint | Neratinib + Fulvestrant + Trastuzumab (N+F+T) | Fulvestrant + Trastuzumab (F+T) | Fulvestrant Alone |
| Objective Response Rate (ORR) | 39%[1][2][3] | 0%[1][2] | 0%[1] |
| Median Progression-Free Survival (PFS) | 8.3 months[1][2] | - | - |
| Clinical Benefit Rate (CBR) | 54%[3] | - | - |
| Median Duration of Response (DOR) | 14.4 months[3] | - | - |
Data from the SUMMIT trial for HR+, HER2-mutant metastatic breast cancer patients with prior CDK4/6 inhibitor therapy.
Notably, patients whose disease progressed on F+T or fulvestrant alone showed responses after crossing over to the N+F+T arm, underscoring the critical contribution of neratinib to the triplet combination's efficacy.[1][2] Responses were observed across different histological subtypes (ductal and lobular) and in patients with one or more HER2 mutations.[1][2]
For comparison, a separate study (HERMOINE 9) evaluating fulvestrant and trastuzumab in HR+/HER2+ advanced breast cancer reported a clinical benefit rate of 78.2%, with a median PFS of 12.9 months in a heavily pre-treated population.[9] However, this was in a HER2-positive (amplified) population, not a HER2-mutant one, which is an important distinction.
Experimental Protocols: The SUMMIT Trial
The efficacy data for the neratinib, fulvestrant, and trastuzumab combination is primarily derived from the SUMMIT basket trial (NCT01953926).[3][10]
Patient Population: The relevant cohort included patients with HR+, HER2-negative (by standard IHC/FISH testing) metastatic breast cancer with activating HER2 mutations, who had prior exposure to CDK4/6 inhibitors.[2][10]
Dosing Regimen:
-
Neratinib: 240 mg orally once daily, with loperamide prophylaxis for diarrhea.[11][12]
-
Fulvestrant: 500 mg intramuscularly on days 1, 15, and 29 of the first cycle, then once every 4 weeks.[11][12]
-
Trastuzumab: An initial intravenous loading dose of 8 mg/kg, followed by 6 mg/kg every 3 weeks.[11][12]
Efficacy Endpoints: The primary endpoint was the investigator-assessed objective response rate (ORR) based on RECIST v1.1 criteria.[10][11] Secondary endpoints included clinical benefit rate, duration of response, and progression-free survival.[3][11]
Conclusion
The combination of neratinib, fulvestrant, and trastuzumab represents a promising therapeutic strategy for patients with HR+, HER2-mutant metastatic breast cancer, a population with limited treatment options. The robust efficacy data from the SUMMIT trial, demonstrating a significant objective response rate and durable responses, has led to the inclusion of this regimen in the National Comprehensive Cancer Network (NCCN) treatment guidelines.[2][11] The multi-targeted approach of this combination effectively overcomes resistance mechanisms and provides a valuable addition to the precision medicine landscape in breast cancer.
References
- 1. fondazionebonadonna.org [fondazionebonadonna.org]
- 2. Neratinib + fulvestrant + trastuzumab for HR-positive, HER2-negative, HER2-mutant metastatic breast cancer: outcomes and biomarker analysis from the SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 5. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. dovepress.com [dovepress.com]
- 8. Assessing Fulvestrant and Trastuzumab in HER2-Positive Advanced BC [uspharmacist.com]
- 9. iris.unipa.it [iris.unipa.it]
- 10. ascopubs.org [ascopubs.org]
- 11. Neratinib + fulvestrant + trastuzumab for HR-positive, HER2-negative, HER2-mutant metastatic breast cancer: outcomes and biomarker analysis from the SUMMIT trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Neratinib Maleate: A Comparative Efficacy Analysis in HER2-Positive vs. HER2-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals
Neratinib maleate, an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant clinical activity in the treatment of HER2-driven breast cancers. While its efficacy in HER2-positive (HER2+) breast cancer, characterized by HER2 gene amplification, is well-established, a growing body of evidence highlights its potential in cancers harboring HER2 mutations without gene amplification. This guide provides a comprehensive comparison of neratinib's efficacy in these two distinct molecular contexts, supported by preclinical and clinical data.
Preclinical Efficacy: Potent Inhibition in Both Settings
Preclinical studies have consistently shown that neratinib is a potent inhibitor of HER2-driven cell proliferation. In HER2-amplified cell lines, neratinib demonstrates significantly lower IC50 values compared to the reversible inhibitor lapatinib[1]. Notably, neratinib's potency extends to cell lines with HER2 mutations, including those known to confer resistance to other HER2-targeted therapies[1][2].
Table 1: Comparative In Vitro Efficacy of Neratinib in HER2+ and HER2-Mutant Breast Cancer Cell Lines
| Cell Line | HER2 Status | Neratinib IC50 (nM) | Comparator: Lapatinib IC50 (nM) | Reference |
| SKBR3 | Amplified | 2 - 10.2 | >1000 | [1][2] |
| BT474 | Amplified | 2 - 6.7 | >1000 | [1][2] |
| MDA-MB-453 | Amplified | ~5 | ~100 | [1] |
| AU-565 | Amplified | 20 | 294 | [3] |
| BT474-L755S | Amplified & Mutant | 6.7 | >1000 | [2] |
| Sk-Br-3-L755S | Amplified & Mutant | 10.2 | >1000 | [2] |
Note: IC50 values can vary between studies due to different experimental conditions.
Neratinib's superior preclinical activity is attributed to its irreversible binding to the HER2 kinase domain, leading to sustained inhibition of downstream signaling pathways, including the MAPK and PI3K/AKT pathways[1][4]. This irreversible inhibition is particularly crucial in overcoming resistance mediated by certain HER2 mutations[1][2].
Clinical Efficacy: Expanding the Therapeutic Landscape for HER2-Mutant Cancers
In the clinical setting, neratinib has shown significant benefit in both HER2+ and HER2-mutant metastatic breast cancer (MBC).
HER2-Positive Metastatic Breast Cancer
In patients with previously treated HER2-positive MBC, single-agent neratinib has demonstrated objective response rates (ORRs) ranging from 29% to 40%[5]. When combined with chemotherapy agents like paclitaxel or capecitabine, the ORRs have been reported to be as high as 73% and 63%, respectively[5].
HER2-Mutant, Non-Amplified Metastatic Breast Cancer
The efficacy of neratinib in HER2-mutant MBC has been investigated in several key clinical trials, most notably the SUMMIT and MutHER studies.
The Phase II SUMMIT basket trial evaluated neratinib-based therapies in various solid tumors with HER2 mutations. In patients with HR-positive, HER2-mutant MBC who had progressed on prior CDK4/6 inhibitors, the combination of neratinib, fulvestrant, and trastuzumab demonstrated a clinically meaningful objective response rate of 39%[6][7]. The median progression-free survival (PFS) in this cohort was 8.3 months[6].
The Phase II MutHER trial investigated neratinib in patients with HER2-mutated, non-amplified MBC. The study met its primary endpoint, with a clinical benefit rate (CBR) of 36% in a heavily pretreated patient population[8]. The median PFS was 5 months[8].
Table 2: Clinical Efficacy of Neratinib in HER2-Mutant Metastatic Breast Cancer
| Trial (Cohort) | Treatment | Patient Population | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) | Reference |
| SUMMIT | Neratinib + Fulvestrant + Trastuzumab | HR+, HER2-mutant, prior CDK4/6i | 39% | 54% | 8.3 months | [6] |
| SUMMIT | Neratinib Monotherapy | HR+, HER2-mutant | 17% | - | 3.6 months | [9] |
| SUMMIT | Neratinib + Fulvestrant | HR+, HER2-mutant | 30% | - | 5.4 months | [9] |
| MutHER | Neratinib Monotherapy | HER2-mutant, non-amplified | - | 36% | 5 months | [8] |
These findings underscore the importance of genomic sequencing to identify patients with HER2 mutations who may benefit from neratinib-based therapies, expanding treatment options beyond the traditional HER2-amplified population[6].
Signaling Pathways and Mechanism of Action
Neratinib exerts its anti-tumor activity by irreversibly binding to the ATP-binding site of the HER2 kinase domain. This covalent modification blocks the autophosphorylation of HER2 and subsequent activation of downstream signaling cascades critical for cell growth and survival, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways[4].
References
- 1. mdpi.com [mdpi.com]
- 2. Neratinib is effective in breast tumors bearing both amplification and mutation of ERBB2 (HER2) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Acquired secondary HER2 mutations enhance HER2/MAPK signaling and promote resistance to HER2 kinase inhibition in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Neratinib: An Irreversible Pan-HER Inhibitor in Late-Stage Clinical Development - Conference Correspondent [conference-correspondent.com]
- 6. targetedonc.com [targetedonc.com]
- 7. fondazionebonadonna.org [fondazionebonadonna.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Neratinib + fulvestrant + trastuzumab for HR-positive, HER2-negative, HER2-mutant metastatic breast cancer: outcomes and biomarker analysis from the SUMMIT trial - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Biomarkers for Predicting Neratinib Maleate Response
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting the in vitro response of cancer cell lines to Neratinib Maleate. Supported by experimental data, this document summarizes key predictive indicators, details relevant experimental protocols, and visualizes complex biological pathways and workflows.
This compound is a potent, irreversible pan-HER tyrosine kinase inhibitor that has demonstrated efficacy in the treatment of HER2-positive breast cancer. Identifying robust biomarkers that predict sensitivity or resistance to neratinib is crucial for patient stratification and the development of effective combination therapies. This guide focuses on in vitro studies that have explored various molecular markers to predict the cellular response to neratinib.
Key Predictive Biomarkers for Neratinib Response
Several in vitro studies have identified potential biomarkers that correlate with sensitivity to neratinib. These can be broadly categorized into HER2-related markers and alterations in downstream signaling pathways.
-
HER2 Amplification and Protein Expression: The primary determinant of neratinib sensitivity is the amplification of the ERBB2 gene (encoding HER2) and the consequent overexpression of the HER2 protein.[1][2] Cell lines with HER2 amplification are significantly more sensitive to neratinib than their non-amplified counterparts.[1][2] Furthermore, higher baseline levels of both total HER2 and its phosphorylated, active form (pHER2) have been shown to correlate with a greater response to neratinib.[1][3][4]
-
HER2 Mutations: Activating mutations in the HER2 kinase domain have emerged as another important predictor of neratinib response, particularly in HER2 non-amplified breast cancers.[4][5] Certain mutations, such as L755S, have been associated with sensitivity to neratinib, even in the context of resistance to other HER2-targeted therapies like trastuzumab and lapatinib.[5][6] However, the landscape of HER2 mutations is complex, with some studies indicating that the specific type of mutation can influence the degree of sensitivity.[7] For instance, while single HER2 mutations often confer sensitivity, the acquisition of secondary mutations can lead to resistance.[7]
-
PIK3CA Mutations: The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade regulated by HER2. While some initial in vitro studies did not find a significant association between PIK3CA mutation status and neratinib sensitivity across a broad panel of cell lines[1], other preclinical data suggest that neratinib has potent anti-proliferative activity in HER2-amplified, PIK3CA-mutant cell lines.[6] This suggests that the context of co-occurring alterations is important.
-
EGFR Expression: As a pan-HER inhibitor, neratinib also targets the epidermal growth factor receptor (EGFR or HER1). While EGFR is frequently overexpressed in certain cancer subtypes like triple-negative breast cancer (TNBC), in vitro studies have generally not found a strong correlation between EGFR levels alone and neratinib sensitivity.[4][8] However, the efficacy of neratinib in TNBC cell lines has been correlated with the levels of phosphorylated EGFR, indicating that the activation status of the receptor is more critical than its total expression.[8]
-
p95HER2 Expression: p95HER2 is a truncated, constitutively active form of the HER2 receptor that lacks the extracellular domain to which trastuzumab binds. In vitro studies have shown that the presence of p95HER2 does not significantly impact neratinib sensitivity.[1][9] This is a key differentiator from trastuzumab, as tumors expressing p95HER2 are often resistant to this antibody-based therapy.[9]
Comparative Performance Data
The following tables summarize the in vitro sensitivity of various breast cancer cell lines to neratinib, categorized by their relevant biomarker status. The half-maximal inhibitory concentration (IC50) is a measure of the drug's potency; a lower IC50 value indicates greater sensitivity.
| Cell Line | HER2 Status | PIK3CA Status | Neratinib IC50 (nM) | Reference |
| HER2-Amplified | ||||
| SKBR3 | Amplified | WT | ~2-3 | [6] |
| BT474 | Amplified | K111N | ~2-3 | [6] |
| HCC1954 | Amplified | E545K | 1.2 - 170 | [6] |
| MDA-MB-453 | Amplified | H1047R | Not Specified | [6] |
| UACC-732 | Amplified | Not Specified | 650 | [1] |
| HER2 Non-Amplified / Low Expression | ||||
| MCF-7 | Low | E545K | ≥690 | [4] |
| MDA-MB-231 | Low | WT | Not Specified | [10] |
| HER2-Mutant | ||||
| NIH3T3/V777L | Transfected | Not Specified | Not Specified | [6] |
| NIH3T3/D769H | Transfected | Not Specified | Not Specified | [6] |
| EGFR-Overexpressing | ||||
| A431 | Amplified | WT | 81 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of in vitro findings. Below are protocols for key experiments cited in the evaluation of neratinib response biomarkers.
Cell Viability Assays
1. Sulforhodamine B (SRB) Assay
This colorimetric assay measures cell density based on the binding of the SRB dye to cellular proteins.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the treatment period.
-
Drug Treatment: After cell attachment (typically 24 hours), treat cells with a range of neratinib concentrations for the desired duration (e.g., 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for at least 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.
-
Staining: Add 0.057% (w/v) SRB solution in 1% (v/v) acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: After the plates are completely dry, add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
2. CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Plate cells in an opaque-walled 96-well plate.
-
Drug Treatment: Treat cells with various concentrations of neratinib for the specified time.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Record the luminescence using a luminometer.
Biomarker Analysis
1. HER2 Amplification by Fluorescence In Situ Hybridization (FISH)
FISH is used to visualize and quantify the number of copies of the ERBB2 gene.
-
Cell Preparation: Prepare metaphase spreads or fix cultured cells on microscope slides.
-
Probe Hybridization: Use a labeled DNA probe specific for the ERBB2 gene and a control probe for the centromere of chromosome 17 (CEP17).
-
Visualization: Visualize the fluorescent signals using a fluorescence microscope.
-
Quantification: Determine the ratio of ERBB2 signals to CEP17 signals. A ratio greater than or equal to 2.0 is typically considered amplification.
2. HER2 and Phospho-HER2 Expression by Western Blot
This technique is used to detect and quantify specific proteins in a cell lysate.
-
Protein Extraction: Lyse cells in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method such as the Bradford assay.
-
Gel Electrophoresis: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for total HER2 and phospho-HER2 (e.g., pTyr1248).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
3. PIK3CA Mutation Analysis by DNA Sequencing
Sanger sequencing or next-generation sequencing (NGS) can be used to identify mutations in the PIK3CA gene.
-
DNA Extraction: Isolate genomic DNA from the cancer cell lines.
-
PCR Amplification: Amplify the specific exons of the PIK3CA gene where hotspot mutations are known to occur (e.g., exons 9 and 20).
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Align the sequencing data to the reference PIK3CA gene sequence to identify any mutations.
Visualizing Pathways and Processes
To better understand the mechanisms underlying neratinib response, the following diagrams illustrate the relevant signaling pathways and experimental workflows.
Caption: HER2 signaling and Neratinib's mechanism.
Caption: In vitro biomarker assessment workflow.
This guide provides a framework for understanding and investigating the in vitro biomarkers that predict the response to this compound. By utilizing the presented data and protocols, researchers can better design their experiments and contribute to the growing body of knowledge aimed at personalizing cancer therapy.
References
- 1. Neratinib overcomes trastuzumab resistance in HER2 amplified breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Profile of neratinib and its potential in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neratinib is effective in breast tumors bearing both amplification and mutation of ERBB2 (HER2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biorxiv.org [biorxiv.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Expression of p95HER2, a truncated form of the HER2 receptor, and response to anti-HER2 therapies in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Neratinib in Preclinical Models: A Comparative Guide to Monotherapy and Combination Therapies
Neratinib, an irreversible pan-HER tyrosine kinase inhibitor, has demonstrated significant anti-tumor activity in preclinical models of HER2-positive and HER2-mutant cancers.[1][2] While effective as a single agent in certain contexts, its efficacy can be limited by primary or acquired resistance.[3] Preclinical research has extensively explored combining neratinib with other targeted agents to enhance its anti-tumor effects, overcome resistance mechanisms, and prolong therapeutic response. This guide provides a comparative overview of neratinib monotherapy versus combination therapy, supported by experimental data from key preclinical studies.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize quantitative data from preclinical studies, comparing the efficacy of neratinib as a monotherapy to its use in combination with other therapeutic agents.
Table 1: In Vivo Efficacy of Neratinib Monotherapy vs. Combination Therapy
| Combination Agent | Cancer Type/Model | Key Efficacy Metric | Neratinib Monotherapy | Combination Therapy | Source |
| T-DM1 | HER2+ Breast Cancer Brain Metastasis (PDX Models) | Tumor Growth | Did not block tumor growth compared to vehicle. | Significantly reduced tumor growth compared to either single agent at early time points. | [4] |
| Everolimus (mTORi) | HER2+ PDX Models | Increase in Median Event-Free Survival (EFS) | Baseline | 100% increase in 1 of 4 models (25%). | [5][6] |
| Trametinib (MEKi) | HER2+ PDX Models | Increase in Median Event-Free Survival (EFS) | Baseline | 100% increase in 3 of 5 models (60%). | [5][6] |
| Palbociclib (CDK4/6i) | HER2+ PDX Models | Increase in Median Event-Free Survival (EFS) | Baseline | Increased EFS in all 5 models tested. | [5][6] |
| Dasatinib | HER2+ Breast Cancer (HCC1954 Xenografts) | Anti-tumor Effect | - | Better than single agents; prolonged anti-tumor effect (p=0.02). | [7] |
| Trastuzumab | HER2+ Breast Cancer (BT474-AZ Xenografts) | Complete Response (CR) Rate | 100% of mice showed tumor regression. | 100% CR, significantly faster than neratinib alone. | [8] |
| T-DM1 / T-DXd | HER2-mutant PDX Models | Tumor Regression | - | Statistically significant tumor regression compared to ADC alone. | [9][10] |
PDX: Patient-Derived Xenograft; EFS: Event-Free Survival; mTORi: mTOR inhibitor; MEKi: MEK inhibitor; CDK4/6i: Cyclin-dependent kinase 4/6 inhibitor; ADC: Antibody-Drug Conjugate.
Table 2: In Vitro Efficacy of Neratinib Monotherapy vs. Combination Therapy
| Combination Agent | Cell Lines | Key Efficacy Metric | Finding | Source |
| Everolimus, Trametinib, Palbociclib, Alpelisib, Sapanisertib | HER2+ Breast Cancer (HCC-1954, BT-474, SK-BR-3) | Synergy | Neratinib was synergistic with all tested agents. | [5][11] |
| Dasatinib | HER2+ Trastuzumab-Resistant (HCC1954, HCC1569, JIMT1) | Synergy (Combination Index) | CI values = 0.27 - 0.62 (synergy). Overcame acquired neratinib resistance. | [7] |
| Trastuzumab | HER2-low Breast Cancer (MDA-MD-361, MDA-MB-453) | Cell Viability | Combination showed a significant reduction in cell viability compared to either monotherapy. | [12] |
CI: Combination Index; values < 1 indicate synergy.
Mechanisms of Action and Synergy
Neratinib irreversibly inhibits HER1, HER2, and HER4 tyrosine kinases, blocking downstream signaling pathways like PI3K/AKT/mTOR and MAPK.[1][2] However, cancer cells can develop resistance by reactivating these pathways.[1][9] Combination strategies are designed to create a more comprehensive and durable blockade of oncogenic signaling.
Signaling Pathway Inhibition
Combination therapies often target parallel or downstream pathways to prevent escape and resistance. For instance, resistance to neratinib can be driven by the hyperactivation of mTOR signaling.[1] Combining neratinib with an mTOR inhibitor like everolimus provides a vertical blockade of the PI3K/AKT/mTOR pathway, proving more effective than neratinib alone.[9][13] Similarly, combinations with CDK4/6 inhibitors (palbociclib) or MEK inhibitors (trametinib) target other critical cell signaling and proliferation pathways.[5][6]
Caption: Neratinib inhibits HER2, while combination agents block downstream or parallel pathways.
Enhanced Antibody-Drug Conjugate (ADC) Efficacy
A key synergistic mechanism has been identified when combining neratinib with HER2-targeted ADCs like trastuzumab emtansine (T-DM1) and trastuzumab deruxtecan (T-DXd). Preclinical studies show that neratinib, as an irreversible inhibitor, induces HER2 receptor ubiquitination and endocytosis. This process increases the internalization of the ADC bound to the receptor, thereby enhancing the delivery of the cytotoxic payload into the tumor cell and leading to greater tumor cell killing.[9][10]
Caption: Neratinib enhances the internalization and efficacy of Antibody-Drug Conjugates (ADCs).
Experimental Protocols
The findings presented in this guide are based on established preclinical methodologies. Below are representative protocols for key experiments.
In Vivo Patient-Derived Xenograft (PDX) Efficacy Study
This workflow is typical for assessing the in vivo efficacy of neratinib combinations in clinically relevant tumor models.[5][11]
-
Model Establishment: Fragments of patient tumors (e.g., breast, colorectal) are surgically implanted into the flank of immunocompromised mice (e.g., nude mice).[14]
-
Tumor Growth: Tumors are allowed to grow to a specified volume (e.g., 200 mm³).[14]
-
Randomization: Mice are randomized into treatment cohorts: Vehicle control, Neratinib monotherapy, Combination agent monotherapy, and Neratinib combination therapy.
-
Drug Administration: Drugs are administered via oral gavage at specified doses and schedules (e.g., Neratinib 20 mg/kg daily, 5 days on/2 days off).[8][15]
-
Monitoring: Tumor volumes are measured bi-weekly, and mouse body weight is monitored weekly.[14]
-
Endpoints: The primary endpoint is typically a measure of tumor growth delay, such as event-free survival (time for tumor volume to double) or overall tumor regression.[5][6]
Caption: Workflow for a typical in vivo Patient-Derived Xenograft (PDX) preclinical study.
In Vitro Cell Viability and Synergy Assays
-
Cell Culture: HER2-positive cancer cell lines (e.g., HCC-1954, BT-474, SK-BR-3) are seeded in 96-well plates.[5]
-
Treatment: Cells are treated with a dose range of neratinib, the combination agent, and the combination of both.
-
Incubation: Cells are incubated for a specified period (e.g., 5 days).[7]
-
Viability Assessment: Cell viability is measured using assays such as the acid phosphatase assay or crystal violet-based methods.[7]
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each agent. For combination studies, the Combination Index (CI) is determined using the Chou-Talalay method, where a CI value less than 1.0 indicates synergy.[7][14]
Western Blotting
-
Protein Extraction: Cells or tumor tissues are lysed to extract total protein.
-
Electrophoresis & Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p-HER2, p-AKT, p-S6) and a loading control (e.g., β-actin).
-
Detection: A secondary antibody conjugated to an enzyme is used for detection, allowing for the visualization and quantification of protein levels. This method is used to confirm the on-target effects of the drugs on their respective signaling pathways.[5]
Conclusion
Preclinical data strongly support the use of neratinib in combination therapies for HER2-positive and HER2-mutant cancers. While neratinib monotherapy shows activity, combinations with agents targeting downstream pathways (mTOR, MEK, CDK4/6), parallel pathways (ER), or with antibody-drug conjugates consistently demonstrate superior efficacy.[5][9][12] These combinations often result in synergistic tumor cell killing, delayed onset of resistance, and significantly improved tumor growth inhibition in various preclinical models. The robust preclinical evidence provides a strong rationale for the ongoing clinical investigation of these neratinib-based combination strategies.[4][10]
References
- 1. Hyperactivation of TORC1 drives resistance to the pan-HER tyrosine kinase inhibitor neratinib in HER2-mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Characteristics of the Irreversible Pan-HER Kinase Inhibitor Neratinib Compared with Lapatinib: Implications for the Treatment of HER2-Positive and HER2-Mutated Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. THER-12. PRECLINICAL EVALUATION OF NERATINIB PLUS T-DM1 IN ORTHOTOPIC PDX MODELS OF HER2-POSITIVE BREAST CANCER BRAIN METASTASES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Combining Neratinib with CDK4/6, mTOR, and MEK Inhibitors in Models of HER2-positive Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Mechanisms of neratinib resistance in HER2-mutant metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Combining neratinib with CDK4/6, mTOR and MEK inhibitors in models of HER2-positive cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neratinib could be effective as monotherapy or in combination with trastuzumab in HER2-low breast cancer cells and organoid models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I trial of the combination of the pan-ErbB inhibitor neratinib and mTOR inhibitor everolimus in advanced cancer patients with ErbB family gene alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Neratinib Maleate
This guide provides crucial safety and logistical information for laboratory professionals handling Neratinib Maleate. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a hazardous substance that requires stringent safety measures to prevent exposure. The primary hazards are summarized below, along with the necessary personal protective equipment.
Hazard Summary:
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |
| Reproductive Toxicity | H360: May damage fertility or the unborn child |
Note: Hazard classifications are based on available Safety Data Sheets (SDS).[1][2]
Recommended Personal Protective Equipment (PPE):
| Body Part | PPE Recommendation |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is required.[3][4] For higher-risk activities, a full-face respirator should be considered.[5] |
| Hands | Wear compatible, chemical-resistant gloves.[3] Nitrile or neoprene gloves are generally suitable. Always inspect gloves for integrity before use. |
| Eyes/Face | Wear appropriate protective eyeglasses or chemical safety goggles.[3] A face shield may be necessary for splash-prone procedures. |
| Body | A lab coat is mandatory.[6] For procedures with a higher risk of contamination, impervious clothing or a disposable gown should be worn.[1][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps from receiving the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Log the compound in your chemical inventory.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4] The container should be kept tightly sealed.[6]
-
-
Preparation and Handling:
-
All handling of solid this compound should be conducted in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of dust.[1][7]
-
Wear the full complement of recommended PPE during all handling procedures.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Avoid eating, drinking, or smoking in areas where this compound is handled.[1]
-
-
Decontamination:
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed, and suitable container for chemical waste.[3][5] |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware must be decontaminated before washing. |
| Liquid Waste | Solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not pour down the drain.[3][5] |
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[6][8] Ensure that waste containers are properly labeled with the contents and associated hazards.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
